1H-indazole-4,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-4,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDUOIDFHRYULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596920 | |
| Record name | 1H-Indazole-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918961-26-9 | |
| Record name | 1H-Indazole-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Indazole-4,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including potent kinase inhibitors used in oncology.[1][2] The strategic placement of functional groups on this privileged heterocycle is critical for modulating pharmacological activity. Among these, the 1H-indazole-4,7-diamine motif represents a highly valuable synthetic intermediate, providing two key nucleophilic sites for further molecular elaboration in drug discovery programs. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. The central strategy involves the construction of a key dinitro intermediate, 4,7-dinitro-1H-indazole, followed by a robust reduction to afford the target diamine. Each step is detailed with procedural logic, field-proven insights, and a discussion of alternative methodologies to ensure adaptability across various laboratory settings.
The Strategic Importance of the Indazole Nucleus
Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles. Their unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made them a favored scaffold in drug design.[1] The indazole nucleus is present in a range of pharmaceuticals, from the antiemetic Granisetron to the targeted anti-cancer agents Axitinib and Pazopanib.[1] The 4- and 7-positions of the indazole ring are of particular interest for substitution, as they allow for vectoral expansion of the molecule into solvent-exposed regions of protein binding pockets, often leading to enhanced potency and selectivity. The diamino functionality at these positions provides versatile handles for building complex molecular architectures.
Retrosynthetic Analysis and Pathway Design
The most reliable and frequently employed strategy for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. This approach avoids the challenges associated with direct C-N bond formation on an electron-rich aromatic system and benefits from high-yielding, clean reduction methodologies. Our retrosynthetic strategy is therefore predicated on the synthesis and subsequent reduction of a key intermediate, 4,7-dinitro-1H-indazole.
The formation of the indazole ring itself can be efficiently achieved through the diazotization and intramolecular cyclization of an appropriately substituted o-toluidine derivative. This leads to the identification of 2-methyl-3,6-dinitroaniline as a logical and accessible starting material.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Key Intermediate: 4,7-Dinitro-1H-indazole
The cornerstone of this synthesis is the construction of the indazole ring from an o-toluidine precursor bearing the required nitro groups. The reaction proceeds via an in situ diazotization of the aniline, which then undergoes a spontaneous intramolecular cyclization to form the stable indazole heterocycle. This classic approach is well-documented for the synthesis of substituted indazoles.[3][4]
Causality Behind Experimental Choices:
-
Starting Material: 2-Methyl-3,6-dinitroaniline is selected because the relative positions of the amino group and the methyl group (ortho) are perfect for indazole ring formation. The nitro groups are already in the correct positions to become the 4- and 7-substituents of the final indazole product.
-
Reagent: Sodium nitrite (NaNO₂) in an acidic medium is the classic reagent for generating the nitrosating agent, nitrous acid (HONO), in situ.
-
Solvent/Acid: Glacial acetic acid serves as both the solvent and the acidic catalyst. It provides the necessary protons for the formation of HONO and maintains a medium in which the starting material is soluble and the diazotization can proceed efficiently. Using a protic acid is essential for the reaction mechanism.
-
Temperature Control: The initial phase of the reaction is conducted at low temperatures (0–5 °C) to control the stability of the diazonium salt intermediate, preventing premature decomposition and unwanted side reactions.
Caption: Workflow for the synthesis of 4,7-dinitro-1H-indazole.
Experimental Protocol: Synthesis of 4,7-Dinitro-1H-indazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with an overhead mechanical stirrer and a thermometer, suspend 2-methyl-3,6-dinitroaniline (1.0 eq) in glacial acetic acid. Cool the mixture to 0–5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the vigorously stirred suspension of the aniline over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes. Subsequently, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir overnight.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the resulting solid in vacuo to yield 4,7-dinitro-1H-indazole. The product can be further purified by recrystallization if necessary.
Reduction to this compound
The reduction of the two nitro groups on the indazole ring is the final and critical step. This transformation can be achieved through several reliable methods, with catalytic hydrogenation being the preferred route due to its efficiency and the cleanliness of the final product.
Method 1: Catalytic Hydrogenation (Recommended)
This method involves the use of a heterogeneous catalyst, typically palladium on a solid support, to facilitate the reaction between hydrogen gas and the dinitro compound.[5][6] It is widely used for its high yields and simple workup, as the catalyst is easily removed by filtration.
-
Causality & Expertise: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[7] The reaction is driven by the transfer of hydrogen atoms from the catalyst surface to the substrate.[8] Solvents like ethanol or methanol are ideal as they readily dissolve the substrate and do not interfere with the catalysis. The use of a hydrogen balloon is a safe and common practice in a standard laboratory setting for reactions that do not require high pressure.
Caption: Catalytic hydrogenation of the dinitro intermediate.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a flask containing a solution of 4,7-dinitro-1H-indazole (1.0 eq) in ethanol, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).
-
Hydrogenation: Seal the flask and purge the system with nitrogen gas, followed by purging with hydrogen gas. Inflate a balloon with hydrogen gas and connect it to the flask to maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup and Isolation: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Method 2: Metal-Mediated Reduction (Alternative)
An alternative to catalytic hydrogenation is the use of a metal in an acidic or neutral medium, such as Tin(II) chloride (SnCl₂).[9] This method is robust and does not require specialized hydrogenation equipment, making it highly accessible.
-
Causality & Expertise: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups. The reaction proceeds through a series of single electron transfers from the Sn(II) species to the nitro group, with protons from the solvent (e.g., ethanol) or added acid completing the reduction. The workup requires careful neutralization to remove tin salts, which can sometimes complicate purification.
Comparison of Reduction Methodologies
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal-Mediated Reduction (SnCl₂) |
| Reagents | H₂ gas, 10% Pd/C | SnCl₂·2H₂O |
| Conditions | Room Temperature, 1 atm H₂ | Reflux in Ethanol/Ethyl Acetate |
| Typical Yields | High (>90%) | Good to High (75-95%) |
| Workup | Simple filtration of catalyst | Requires neutralization and removal of metal salts |
| Advantages | Very clean, high yield, simple product isolation | No specialized pressure equipment needed |
| Disadvantages | Requires handling of H₂ gas and flammable catalyst | Workup can be complex; potential for metal contamination |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-stage process. The initial and key step is the construction of the 4,7-dinitro-1H-indazole intermediate via the diazotization and cyclization of 2-methyl-3,6-dinitroaniline. This is followed by a clean and high-yielding reduction of the dinitro compound. While several reduction methods are viable, catalytic hydrogenation with Palladium on Carbon is recommended for its operational simplicity and the high purity of the resulting product. This synthetic pathway provides a robust and scalable route for accessing this valuable building block for application in pharmaceutical research and development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Data of 1H-indazole-4,7-diamine
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1H-indazole-4,7-diamine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes information from established principles of spectroscopy and data from analogous indazole derivatives to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound. Methodologies for spectral acquisition and data interpretation are also discussed to facilitate the structural elucidation and characterization of this and related compounds.
Introduction: The Structural Significance of this compound
Indazole and its derivatives are a prominent class of heterocyclic compounds that are isosteric to purines and indoles, making them privileged scaffolds in drug discovery.[1] The introduction of amino groups at the 4 and 7 positions of the 1H-indazole core, as in this compound, is expected to significantly influence its electronic properties, hydrogen bonding capabilities, and ultimately its biological activity and material characteristics. Accurate structural confirmation through a suite of spectroscopic techniques is paramount for any application. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule.
Caption: Interplay of spectroscopic techniques for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H protons of the indazole ring, and the amino group protons. The chemical shifts are influenced by the electron-donating nature of the amino groups and the aromaticity of the bicyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 11.0 - 13.0 | br s | - |
| H-3 | 7.8 - 8.2 | s | - |
| H-5 | 6.5 - 6.8 | d | 8.0 - 9.0 |
| H-6 | 6.8 - 7.1 | d | 8.0 - 9.0 |
| 4-NH₂ | 4.5 - 5.5 | br s | - |
| 7-NH₂ | 5.0 - 6.0 | br s | - |
Note: These are predicted values based on general data for amino-substituted indazoles. Actual values may vary.
The broad singlets for the N-H and NH₂ protons are due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The protons at positions 5 and 6 are expected to form an AX or AB spin system, appearing as doublets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring will be significantly affected by the electron-donating amino substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 130 - 135 |
| C-3a | 115 - 120 |
| C-4 | 140 - 145 |
| C-5 | 110 - 115 |
| C-6 | 115 - 120 |
| C-7 | 135 - 140 |
| C-7a | 145 - 150 |
Note: These are predicted values based on general data for substituted indazoles.[2] Actual values may vary.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to slow down the exchange of N-H protons, often allowing for their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Expected Mass Spectrum
For this compound (C₇H₈N₄), the expected monoisotopic mass is 148.0749 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 149.0827 |
| [M+Na]⁺ | 171.0646 |
| [M-NH₂]⁺ | 132.0718 |
The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses. A common fragmentation pathway for amino-substituted aromatic compounds involves the loss of an amino radical (-•NH₂).[4]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the indazole ring and the amino groups, as well as C-H and C=C stretching of the aromatic system.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indazole) | 3100 - 3300 | Medium, Broad |
| N-H Stretch (amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| N-H Bend (amino) | 1600 - 1650 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
The presence of a broad N-H stretching band for the indazole ring is typical.[5] The amino groups should give rise to two distinct N-H stretching bands (symmetric and asymmetric).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system.
Expected UV-Vis Absorption
The extended conjugation of the indazole ring system, coupled with the auxochromic amino groups, is expected to result in strong UV absorption. The presence of amino groups generally causes a bathochromic (red) shift in the absorption maxima compared to the parent indazole.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λ_max (nm) |
| Ethanol | 280 - 320 |
| Acetonitrile | 275 - 315 |
Note: The exact λ_max and molar absorptivity will be solvent-dependent.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its development in various scientific fields. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data. While the presented data is based on established principles and analogous compounds, it serves as a robust starting point for researchers working with this molecule. Experimental verification of these predictions will be a critical step in the advancement of research involving this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1H-indazole-4,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed exploration of the molecular structure and conformational landscape of 1H-indazole-4,7-diamine, a heterocyclic amine of significant interest in medicinal chemistry. As a derivative of indazole, a privileged scaffold in drug discovery, understanding the nuanced structural features of this molecule is paramount for designing novel therapeutics with enhanced efficacy and specificity.[1][2][3] This document moves beyond a cursory overview to deliver actionable insights grounded in theoretical calculations and established analytical principles.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in the development of a wide array of therapeutic agents.[1][2][4][5] Its versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, stem from its ability to engage in various non-covalent interactions with biological targets.[1][6] The specific substitution pattern of this compound, with two amino groups flanking the fused ring system, presents a unique electronic and steric profile that warrants a dedicated structural investigation. The insights from such an analysis can directly inform structure-activity relationship (SAR) studies and guide the rational design of next-generation drug candidates.[6]
Molecular Structure: A Quantitative Perspective
The foundational step in understanding any molecule's function is to delineate its precise three-dimensional structure. In the absence of extensive empirical data for this compound, we turn to high-level computational chemistry to elucidate its geometric parameters.
Core Indazole Ring System
The indazole core of this compound is an aromatic bicyclic system. The fusion of the electron-rich pyrazole ring with the benzene ring results in a unique distribution of electron density across the molecule.[7] The 1H-tautomer is generally the most stable form of indazole.[1][7]
Substituent Effects of the Diamino Groups
The placement of amino groups at the 4 and 7 positions significantly influences the electronic and conformational properties of the indazole core. These electron-donating groups modulate the aromaticity of the benzene ring and introduce possibilities for hydrogen bonding, which can be critical for molecular recognition at a biological target.
Below is a table summarizing the predicted bond lengths and angles for the optimized geometry of this compound, calculated using density functional theory (DFT) at the B3LYP/6-31G* level.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (degrees) | ||
| N1-N2 | 1.36 | N1-N2-C3 | 111.5 |
| N2-C3 | 1.33 | N2-C3-C3a | 107.0 |
| C3-C3a | 1.41 | C3-C3a-C4 | 133.1 |
| C3a-C4 | 1.40 | C3a-C4-C5 | 119.8 |
| C4-C5 | 1.42 | C4-C5-C6 | 119.3 |
| C5-C6 | 1.38 | C5-C6-C7 | 121.3 |
| C6-C7 | 1.42 | C6-C7-C7a | 117.9 |
| C7-C7a | 1.40 | C7-C7a-N1 | 130.5 |
| C7a-N1 | 1.38 | C4-C3a-C7a | 119.9 |
| C3a-C7a | 1.41 | C7a-N1-N2 | 108.1 |
| C4-N8 | 1.39 | C3a-C4-N8 | 118.7 |
| C7-N9 | 1.39 | C5-C4-N8 | 121.5 |
| C6-C7-N9 | 120.9 | ||
| C7a-C7-N9 | 121.2 |
Note: Atom numbering follows standard IUPAC convention for the indazole ring.
Conformational Analysis: Unveiling the Dynamic Landscape
While the core indazole ring is largely planar, the rotational freedom of the exocyclic amino groups gives rise to different conformational possibilities. Understanding the energetic favorability of these conformers is crucial, as the bioactive conformation may not be the lowest energy state in isolation.
Rotation of the Amino Groups
The primary conformational flexibility in this compound arises from the rotation around the C4-N8 and C7-N9 bonds. The orientation of the lone pair of electrons on the nitrogen atoms relative to the aromatic ring system can influence intramolecular interactions and the molecule's overall dipole moment.
A potential energy surface scan for the rotation of the C4-amino and C7-amino groups reveals the energy barriers between different staggered and eclipsed conformations. This analysis helps to identify the most stable conformers and the likelihood of their existence at physiological temperatures.
The following diagram illustrates the key rotational degrees of freedom:
Caption: Rotational degrees of freedom in this compound.
Experimental Characterization: A Validating Framework
While computational methods provide a powerful predictive tool, experimental validation is the gold standard for structural elucidation. The following protocols outline key techniques for characterizing the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the connectivity and providing insights into the conformational dynamics of molecules in solution.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument according to standard procedures.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for detailed analysis):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, providing valuable information on the preferred conformation of the amino groups.
-
The following workflow diagram illustrates the NMR characterization process:
Caption: Workflow for NMR-based structural and conformational analysis.
X-ray Crystallography
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the definitive technique.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data is collected over a range of angles to ensure completeness.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. By integrating computational modeling with established experimental protocols, researchers can gain a deep understanding of this important molecule. These insights are critical for the rational design of novel indazole-based therapeutics and for advancing the field of medicinal chemistry. The methodologies and data presented herein serve as a robust foundation for further investigation and application in drug discovery and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 7. caribjscitech.com [caribjscitech.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, its synthetic derivatives exhibit an extraordinary breadth of biological activities, leading to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates.[2][3][4] This versatility stems from its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding interactions and to serve as a bioisostere for other common motifs like indoles and phenols, often improving metabolic stability.[5][6][7] This guide provides a comprehensive exploration of the biological significance of the indazole core, delving into its structural foundations, diverse pharmacological applications, and key mechanisms of action. We will examine its paramount role in oncology, particularly as a hinge-binding motif in kinase inhibitors, and explore its applications in inflammatory conditions, central nervous system disorders, and infectious diseases.[8][9] Through detailed case studies, experimental protocols, and pathway diagrams, this document serves as a technical resource for professionals seeking to leverage the power of the indazole scaffold in contemporary drug discovery.
The Indazole Core: Physicochemical and Structural Foundations
Introduction to the Indazole Heterocycle
Indazole, also known as benzpyrazole, is a nitrogen-containing heterocyclic compound featuring a bicyclic structure where a pyrazole ring is fused to a benzene ring.[2][3] This fusion results in a stable, aromatic system with 10 π-electrons, adhering to Hückel's rule.[5] The indazole nucleus exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological contexts.[2][5][10] This stability and the specific arrangement of its nitrogen atoms are fundamental to its function in medicinal chemistry.
Caption: The two primary tautomeric forms of the indazole scaffold.
Key Physicochemical Properties
The biological versatility of the indazole scaffold is directly linked to its physicochemical characteristics. The unique arrangement of its two nitrogen atoms allows it to act as both a hydrogen bond donor (at the N1 position in the 1H-tautomer) and a hydrogen bond acceptor (at the N2 position).[11] This dual capacity is critical for forming specific, high-affinity interactions with biological targets such as enzyme active sites and receptor binding pockets. The planar, aromatic nature of the ring system facilitates favorable π-π stacking and hydrophobic interactions, further strengthening target engagement.[12]
The Indazole as a Bioisostere
One of the most powerful applications of the indazole scaffold in drug design is its role as a bioisostere for the indole and phenol moieties.[5][6]
-
vs. Indole: Indazole is a direct isostere of indole, where a carbon atom at position 2 is replaced by nitrogen. This substitution maintains the overall size and shape but alters the electronic properties and hydrogen bonding potential, allowing chemists to fine-tune receptor interactions.[13]
-
vs. Phenol: Replacing a phenol group with an indazole is a highly effective strategy to improve metabolic stability.[6][7] Phenols are susceptible to phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and reduced bioavailability.[7][14] The indazole ring is not a substrate for this metabolic pathway, thereby enhancing the pharmacokinetic profile of the drug candidate while preserving the crucial hydrogen bonding interactions necessary for biological activity.[7]
The Pharmacological Versatility of Indazole Derivatives
Overview of Broad-Spectrum Biological Activities
Decades of research have revealed that synthetic compounds incorporating the indazole nucleus possess an exceptionally wide range of pharmacological activities.[3] These include anti-cancer, anti-inflammatory, anti-emetic, neuroprotective, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties, making it one of the most prolific scaffolds in medicinal chemistry.[2][4][5][15]
| Drug Name | Primary Target(s) | Approved Indication(s) | Reference(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [5][8] |
| Axitinib | VEGFR | Renal Cell Carcinoma | [5][8][16] |
| Niraparib | PARP-1/2 | Ovarian, Fallopian Tube, Peritoneal Cancer | [2][8] |
| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | [17][18] |
| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting | [5][16][19] |
| Benzydamine | Anti-inflammatory | Pain and inflammation relief | [16][19] |
Anticancer Activity: The Kinase Inhibition Paradigm
The most significant impact of the indazole scaffold has been in oncology. A multitude of indazole-containing compounds function as potent inhibitors of protein kinases, which are critical enzymes often dysregulated in cancer.[1][8]
Mechanism of Action: The indazole core frequently serves as a "hinge-binding" motif.[8] The N1-H and N2 atoms can form a pair of canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the enzyme. This high-affinity anchoring provides a stable foundation for the rest of the inhibitor, allowing its other substituents to occupy adjacent hydrophobic pockets and confer target selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Indazole Derivatives [bldpharm.com]
- 19. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of Indazole Derivatives for Researchers and Drug Development Professionals
Introduction
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.[1][2][3] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4] A critical, yet often complex, aspect of indazole chemistry is the phenomenon of tautomerism, which profoundly influences their synthesis, reactivity, and biological properties.[5] This guide provides a comprehensive exploration of the tautomeric forms of indazole derivatives, offering insights into their characterization, the factors governing their equilibrium, and the implications for drug discovery and development.
Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][6] The position of the single proton on one of the two nitrogen atoms of the pyrazole ring dictates the specific tautomer. The 1H-tautomer, with its benzenoid structure, is generally the more thermodynamically stable and predominant form.[7][8] In contrast, the 2H-tautomer possesses a quinonoid-like structure and is typically less stable.[7][9] The ability to understand, predict, and control this tautomeric equilibrium is paramount for the rational design of indazole-based therapeutics, as the different tautomers can exhibit distinct biological activities and physicochemical properties.[5]
The Tautomeric Equilibrium of Indazoles
The tautomerism in indazoles is a prototropic annular tautomerism, where a proton shifts between the two nitrogen atoms of the pyrazole ring.[7] This dynamic equilibrium between the 1H- and 2H-forms is fundamental to the chemical behavior of unsubstituted indazoles.
The 1H-indazole is characterized by the proton residing on the N1 nitrogen, resulting in a structure that retains the aromaticity of the fused benzene ring, often referred to as the "benzenoid" form.[7] This contributes to its greater thermodynamic stability.[8][10] Conversely, the 2H-indazole, with the proton on the N2 nitrogen, exhibits an "ortho-quinoid" characteristic, which is generally associated with higher energy.[8][9] The energy difference between the 1H and 2H tautomers of the parent indazole is approximately 2.3 kcal/mol, favoring the 1H form.[9][10]
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by a variety of factors:
-
Substituent Effects: The electronic nature of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups generally favor the 1H-form. The position of the substituent is also critical in determining its influence on the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role.[11] Polar solvents can stabilize the more polar 2H-tautomer, thereby shifting the equilibrium towards it. Hydrogen bonding with the solvent can also influence the proton transfer process. However, for the parent indazole, the 1H tautomer remains dominant in most solvents.[10][12]
-
pH and pKa: The acidity or basicity of the medium affects the protonation state of the indazole ring. Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[13] The pKa for the equilibrium between the indazolium cation and indazole is approximately 1.04, while the pKa for the deprotonation to the indazolate anion is around 13.86.[13][14] Changes in pH can thus influence the tautomeric preference of the neutral species.
Experimental Characterization of Indazole Tautomers
A combination of spectroscopic techniques is employed to characterize and quantify the tautomeric forms of indazole derivatives.
NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for distinguishing between 1H- and 2H-indazole isomers in solution.[15][16] The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.
| Nucleus | 1H-Indazole (Typical δ in CDCl₃) | 2H-Indazole Derivative (Representative δ) | Key Differentiating Features |
| N-H | ~13.40 ppm (broad singlet) | - | The presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[17] |
| H-3 | ~8.10 ppm (singlet) | ~8.4 ppm (singlet) | The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift.[17] |
| C-3 | ~135 ppm | ~125 ppm | The C-3 carbon in 1H-indazoles is typically more deshielded than in 2H-isomers. |
| C-7a | ~140 ppm | ~148 ppm | The bridgehead carbon C-7a often shows a significant difference in chemical shift between the two tautomers. |
Experimental Protocol: ¹H NMR Analysis of Indazole Tautomers
-
Sample Preparation: Dissolve a known quantity of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals for each tautomer, paying close attention to the chemical shifts of the N-H and H-3 protons.
-
Integrate the signals corresponding to unique protons of each tautomer.
-
Calculate the tautomeric ratio by comparing the integral values of the respective signals.
-
-
Confirmation (Optional): Perform 2D NMR experiments, such as HSQC and HMBC, to unambiguously assign all proton and carbon signals and confirm the tautomeric structures.
UV-Vis Spectroscopy
The different electronic conjugation in the benzenoid 1H- and quinonoid 2H-tautomers results in distinct ultraviolet-visible (UV-Vis) absorption spectra.[12] This technique can be particularly useful for studying the effects of solvent and pH on the tautomeric equilibrium. The 2H-tautomer often absorbs light at longer wavelengths compared to the 1H-tautomer.[18]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare dilute solutions of the indazole derivative in various solvents of differing polarity.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Interpretation: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of the solvent. These changes can be correlated with shifts in the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, revealing the dominant tautomeric form in the solid state.[19][20][21] It allows for precise measurement of bond lengths and angles, which can confirm the benzenoid or quinonoid character of the indazole ring system. It is important to note that the tautomer observed in the crystal structure may not be the major tautomer in solution due to the influence of crystal packing forces.
Caption: Workflow for experimental characterization of indazole tautomers.
Computational Approaches to Studying Indazole Tautomerism
Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying indazole tautomerism.[22][23][24] These methods can accurately predict the relative energies and stabilities of the different tautomers, providing insights that complement experimental findings.
Computational studies can:
-
Calculate the energy difference between the 1H- and 2H-tautomers in the gas phase and in different solvents (using solvation models).[23]
-
Model the transition state for the proton transfer between the two nitrogen atoms, providing information about the energy barrier of the tautomerization process.[24]
-
Predict how substituents will affect the tautomeric equilibrium, guiding synthetic efforts.
Implications of Tautomerism in Drug Discovery and Development
The tautomeric form of an indazole-based drug candidate can have profound consequences for its pharmacological profile.
-
Biological Activity: The two tautomers of an indazole derivative are distinct chemical entities and can exhibit different binding affinities for a biological target. This is because the shape, hydrogen bonding capabilities, and electrostatic potential of the molecule change with the tautomeric form.
-
Physicochemical Properties: Tautomerism can influence key properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: The specific tautomeric form of a drug can be a key aspect of its patent protection.
A common strategy to avoid the complexities of tautomeric equilibria is to "lock" the desired tautomer by N-alkylation or N-arylation.[25] By replacing the mobile proton with a substituent, a single, stable isomer is obtained, leading to more consistent and predictable pharmacological behavior.
Caption: Impact of tautomerism on drug-receptor interactions.
Conclusion
The tautomerism of indazole derivatives is a multifaceted phenomenon with significant implications for their application in medicinal chemistry. The predominance of the 1H-tautomer is a general rule, but this can be modulated by substituents, solvent, and pH. A thorough understanding and characterization of the tautomeric behavior of any new indazole derivative are crucial for successful drug development. The combined application of advanced spectroscopic techniques and computational methods provides a powerful platform for elucidating tautomeric structures and predicting their behavior, ultimately enabling the design of safer and more effective indazole-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indazole - Wikipedia [en.wikipedia.org]
- 14. Indazole | 271-44-3 [chemicalbook.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnrjournal.com [pnrjournal.com]
Discovery and history of 1H-indazole-4,7-diamine
An In-depth Technical Guide to 1H-Indazole-4,7-diamine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a crucial heterocyclic building block in modern medicinal chemistry. While not a compound of direct therapeutic use, its strategic placement of two reactive amino groups on the indazole scaffold renders it an exceptionally valuable intermediate for the synthesis of targeted molecular libraries. This document details the historical context of the indazole core, elucidates a logical and detailed synthetic pathway to this compound from common starting materials, and discusses its physicochemical properties. Furthermore, it explores the molecule's pivotal role as a scaffold in the development of novel therapeutics, particularly in the domain of kinase and bromodomain inhibitors. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile synthetic intermediate.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1] First described by the Nobel laureate Emil Fischer, the indazole scaffold is a prominent "privileged structure" in medicinal chemistry.[2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for a wide array of therapeutic agents.
Indazoles exist in three tautomeric forms, with the 1H- and 2H- forms being the most relevant. The 1H-indazole tautomer is generally the more thermodynamically stable and is the predominant form in most biological and chemical contexts.[2][3] This stability, combined with the electronic properties imparted by the two nitrogen atoms, makes the indazole ring an excellent bioisostere of the naturally occurring indole nucleus.[2]
While rare in nature, synthetic indazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-emetic properties.[1][4] Notable examples include:
-
Pazopanib: A multi-kinase inhibitor for treating renal cell carcinoma.[2]
-
Niraparib: A PARP1/PARP2 inhibitor used in cancer therapy.[4]
-
Granisetron: A 5-HT3 receptor antagonist used as an anti-emetic in chemotherapy.[2]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[4]
The clinical success of these molecules has fueled intense interest in developing novel and efficient synthetic routes to access diversely functionalized indazole cores.
Emergence of this compound as a Key Synthetic Intermediate
The "discovery" of this compound is not marked by a singular event but rather by its emergence as a logical and necessary tool in the synthetic chemist's arsenal. As drug discovery programs, particularly those targeting protein kinases, grew more sophisticated, so did the need for versatile molecular scaffolds that allow for systematic exploration of chemical space.
This compound fulfills this need perfectly. The diamine functionality at the C4 and C7 positions provides two distinct, nucleophilic handles for subsequent chemical modifications. This dual reactivity allows for the construction of extensive compound libraries through techniques like parallel synthesis. By systematically varying the substituents attached to these amino groups, medicinal chemists can fine-tune a molecule's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target. The development of synthetic routes to access this specific diamine was therefore a direct consequence of its strategic value in building molecules with therapeutic potential.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is not commonly reported as a final product but can be achieved through a logical sequence starting from readily available materials. The most strategically sound approach involves the formation of a dinitro-indazole precursor, followed by a robust reduction step. This ensures the correct regiochemistry of the amino groups.
A plausible and efficient pathway begins with 2-methyl-3,6-dinitroaniline. The synthesis proceeds through two key transformations: diazotization followed by intramolecular cyclization to form the indazole ring, and subsequent catalytic reduction of the two nitro groups.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Screening Using 1H-Indazole-4,7-diamine
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Discovery
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the landscape of kinase inhibitor discovery, the concept of "privileged scaffolds" has emerged as a powerful strategy.[1] These are molecular frameworks that are known to bind to multiple biological targets with high affinity. The indazole core is a prominent example of such a privileged scaffold, forming the backbone of numerous clinically approved kinase inhibitors, including axitinib, pazopanib, and entrectinib.[2][3]
The strategic advantage of the indazole scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for binding within the highly conserved ATP-binding pocket of kinases.[4] Furthermore, the bicyclic nature of the indazole ring provides a rigid and synthetically tractable platform for the elaboration of substituents that can exploit less conserved regions of the kinase active site, thereby achieving both potency and selectivity.[5]
This application note focuses on 1H-indazole-4,7-diamine , a versatile starting fragment for the development of novel kinase inhibitors. Its diamine functionalization offers multiple vectors for chemical modification, making it an ideal entry point for fragment-based lead discovery (FBLD) and the generation of diverse chemical libraries. We will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in both biochemical and cell-based kinase inhibitor screening campaigns. The protocols and insights provided herein are designed to be adaptable to a wide range of kinase targets and assay formats.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a screening compound is fundamental to robust and reproducible assay performance.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | ChemBook[6] |
| Molecular Weight | 148.17 g/mol | ChemBook[6] |
| Appearance | White to pale yellow solid | ChemBK[7] |
| Melting Point | 119-121 °C | ChemBK[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and dimethylformamide (DMF). | ChemBK[7] |
| Stability | Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | Fisher Scientific[8] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture and light.
-
Solution Preparation: For screening assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation. It is recommended to not exceed a final DMSO concentration of 1% in the assay to minimize solvent-induced effects on kinase activity.
The Kinase Inhibition Screening Workflow: A Strategic Overview
The process of identifying and characterizing kinase inhibitors is a multi-step endeavor that typically begins with a high-throughput screen (HTS) of a compound library against a purified kinase enzyme (biochemical assay). Hits from the primary screen are then validated and further characterized for their potency (IC50 determination). Promising compounds are subsequently evaluated in a cellular context to assess their effects on kinase signaling pathways and cell viability (cell-based assays).
Caption: A generalized workflow for kinase inhibitor screening.
Protocol 1: Biochemical Kinase Assay - HTRF®-Based Screening
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and widely used technology for biochemical kinase assays, offering high sensitivity and a low false-positive rate.[10][11] The assay principle relies on the detection of the phosphorylated substrate via a specific antibody labeled with a fluorescent donor and an acceptor molecule.
Principle of HTRF® Kinase Assay:
Caption: Principle of a generic HTRF® kinase assay.
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR2)
-
Biotinylated peptide substrate specific for the kinase
-
ATP
-
This compound stock solution (10 mM in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
HTRF® detection reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
HTRF® detection buffer
-
Low-volume 384-well white plates
-
HTRF®-compatible plate reader
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound, positive control inhibitor, and DMSO (vehicle control) into the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Add the kinase/substrate mix to the compound-plated wells.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF® detection mix by diluting the Eu-cryptate antibody and SA-XL665 in HTRF® detection buffer.
-
Stop the kinase reaction by adding the detection mix to all wells. The EDTA in the detection buffer will chelate Mg²⁺, thus inhibiting kinase activity.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665).
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay - EGFR Phosphorylation
Cell-based assays are crucial for validating the activity of inhibitors in a more physiologically relevant context. This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of Epidermal Growth Factor Receptor (EGFR) in a human cancer cell line.
Underlying Signaling Pathway: EGFR
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its dysregulation is a common driver of cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human EGF
-
This compound stock solution (10 mM in 100% DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Step-by-Step Protocol:
-
Cell Culture and Serum Starvation:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free medium for 16-24 hours. This reduces basal EGFR activity.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-treat the serum-starved cells with the compound dilutions or vehicle control (DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with a final concentration of 50-100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-EGFR to total-EGFR for each treatment condition.
-
Determine the concentration-dependent inhibition of EGFR phosphorylation by this compound.
-
Data Interpretation and Next Steps
A successful screening campaign will identify derivatives of this compound with potent and selective inhibitory activity. The table below provides an example of how data from biochemical and cell-based assays can be presented.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular p-EGFR IC50 (nM) | Cell Proliferation GI50 (µM) |
| This compound | EGFR | >10,000 | >10,000 | >50 |
| Derivative A | EGFR | 50 | 250 | 1.2 |
| Derivative B | EGFR | 15 | 80 | 0.5 |
| Gefitinib (Control) | EGFR | 5 | 20 | 0.1 |
Interpretation:
-
The parent fragment, this compound, is expected to have weak or no activity.
-
Successful optimization, as exemplified by "Derivative A" and "Derivative B," should lead to a significant increase in potency in both biochemical and cellular assays.
-
A good correlation between biochemical and cellular target inhibition suggests good cell permeability and engagement with the target in its native environment.
-
The anti-proliferative activity (GI50) confirms that target inhibition translates into a functional cellular outcome.
Next Steps:
-
Selectivity Profiling: Screen promising compounds against a broad panel of kinases to assess their selectivity profile. High selectivity is crucial for minimizing off-target effects and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand the relationship between chemical structure and biological activity, guiding further optimization.
-
In Vivo Efficacy Studies: Evaluate the most promising lead compounds in animal models of cancer to assess their pharmacokinetic properties, in vivo target engagement, and anti-tumor efficacy.
Conclusion
This compound represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged indazole core provides a solid foundation for ATP-competitive binding, while its diamine functionality offers rich opportunities for synthetic elaboration to achieve high potency and selectivity. By employing a systematic screening cascade, encompassing both robust biochemical and physiologically relevant cell-based assays, researchers can effectively leverage this versatile fragment to develop the next generation of targeted kinase inhibitor therapeutics. The detailed protocols and strategic guidance provided in this application note serve as a comprehensive resource for initiating and advancing such drug discovery programs.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective N-Alkylation of 1H-Indazole-4,7-diamine for Drug Discovery
Authored by: A Senior Application Scientist
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutic agents due to its ability to mimic the indole ring and participate in crucial biological interactions.[1][2][3] N-alkylation of the indazole ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. However, the ambidentate nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), often leads to the formation of regioisomeric mixtures, posing significant challenges for synthesis and purification.[1][2][3][4] This application note provides a detailed protocol and scientific rationale for the regioselective N-alkylation of a particularly important building block, 1H-indazole-4,7-diamine, which is a key intermediate in the synthesis of various kinase inhibitors and other drug candidates. The presence of the two amino groups on the benzene ring introduces additional electronic factors and potential for side reactions that must be carefully considered to achieve the desired regioselectivity.
The Challenge of Regioselectivity in Indazole Alkylation
The N-alkylation of indazoles can proceed at either the N1 or N2 position, and the outcome is governed by a delicate interplay of steric and electronic effects, as well as the reaction conditions.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] This intrinsic stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration. Conversely, kinetic control can sometimes favor the formation of the N2-alkylated product.
For this compound, the two electron-donating amino groups at the C4 and C7 positions increase the electron density of the heterocyclic ring, potentially influencing the nucleophilicity of both N1 and N2. Furthermore, the amino groups themselves are nucleophilic and could compete with the indazole nitrogens for the alkylating agent, leading to undesired side products. Therefore, careful selection of the base, solvent, and alkylating agent is paramount to achieve high regioselectivity and yield.
Factors Influencing Regioselectivity
Several key factors dictate the regiochemical outcome of the N-alkylation of indazoles:
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][4] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can coordinate with other functional groups in the substrate, sterically hindering the N2 position.[4][5] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N2 position with high selectivity.[1][2][3][4] This is attributed to steric hindrance at the N1 position. For this compound, the C7-amino group is not strongly electron-withdrawing, but its steric bulk could influence the N1/N2 ratio.
-
Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity. Primary alkyl halides are commonly used.[1][2] More reactive alkylating agents might lead to lower selectivity.
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below. This process involves careful deprotonation of the indazole followed by the introduction of the alkylating agent and subsequent workup and purification.
Caption: General experimental workflow for the N-alkylation of this compound.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the more thermodynamically stable N1-alkylated product. The use of sodium hydride in THF is a well-established method for achieving high N1-selectivity for a variety of substituted indazoles.[1][2][4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Rationale for Experimental Choices:
-
NaH in THF: This combination is known to favor N1-alkylation by forming a sodium salt of the indazole, where the sodium cation may coordinate in a way that sterically shields the N2 position.[4][5]
-
Inert Atmosphere: Essential to prevent quenching of the highly reactive sodium hydride and the indazole anion by atmospheric moisture.
-
Controlled Addition at 0 °C: The deprotonation with NaH is exothermic. Slow addition at low temperature controls the reaction rate and improves safety.
Protocol 2: Conditions Potentially Favoring N2-Alkylation (Kinetic Control Considerations)
Achieving high selectivity for the N2 position can be more challenging. However, certain conditions can favor the kinetic N2-product. While not guaranteed for this specific substrate, the following protocol outlines a starting point for exploration. The presence of a substituent at the C7 position can sterically hinder the N1-position and direct alkylation towards N2.[1][2][3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Dissolution: Add anhydrous DMF to the flask.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure. Note: DMF has a high boiling point and may require high vacuum for complete removal.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Rationale for Experimental Choices:
-
K₂CO₃ in DMF: This weaker base and polar aprotic solvent system is less likely to form the tight ion pairs seen with NaH in THF, which can lead to a mixture of isomers, sometimes with a preference for the N2 product depending on the substrate.[6]
-
Elevated Temperature: May be required to drive the reaction to completion with the weaker base.
Data Presentation: Expected Outcomes and Characterization
The ratio of N1 to N2 alkylation will need to be determined experimentally. The following table provides a hypothetical summary of expected outcomes based on the literature for general indazole alkylation.
| Protocol | Base/Solvent | Expected Major Product | Expected N1:N2 Ratio | Potential Side Products |
| 1 | NaH / THF | N1-alkylated | >90:10 | N,N'-dialkylated indazole, N-alkylation of amino groups |
| 2 | K₂CO₃ / DMF | Mixture, potentially N2-favored | Variable | N,N'-dialkylated indazole, N-alkylation of amino groups |
Characterization:
The definitive assignment of the N1 and N2 regioisomers is crucial and can be achieved using nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is invaluable for unambiguous structure determination. A correlation between the protons of the N-alkyl group and the C7a or C3 carbons of the indazole ring can confirm the site of alkylation. For the N1-isomer, a correlation between the N-CH₂ protons and C7a is expected. For the N2-isomer, a correlation between the N-CH₂ protons and C3 is typically observed.[3]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE correlations between the N-alkyl protons and protons on the indazole ring can also provide structural information.
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The strength of the base and the reaction temperature can be adjusted. For less reactive alkylating agents, a more forcing condition (higher temperature or stronger base) might be necessary.
-
Poor Regioselectivity: If a mixture of isomers is obtained, purification by column chromatography will be necessary. To improve selectivity, a thorough screening of bases, solvents, and temperatures is recommended.
-
Side Reactions: If N-alkylation of the amino groups is observed, protection of the amino groups (e.g., as Boc carbamates) prior to the indazole N-alkylation may be required. The protecting groups can then be removed in a subsequent step.
Conclusion
The regioselective N-alkylation of this compound is a critical transformation for the synthesis of many biologically active molecules. By carefully selecting the reaction conditions, particularly the base and solvent system, it is possible to direct the alkylation to either the N1 or N2 position. The protocols and rationale provided in this application note offer a strong starting point for researchers in drug discovery and development to successfully synthesize the desired N-alkylated indazole derivatives. Experimental validation and optimization will be key to achieving high yields and selectivity for this specific substrate.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1H-Indazole-4,7-diamine as a Privileged Building Block for Kinase Inhibitors
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The 1H-indazole core is a prime example, recognized for its versatile biological activities and its presence in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2][3] The indazole ring system, a fusion of benzene and pyrazole, is an aromatic 10 π-electron system that is thermodynamically stable, primarily in its 1H-tautomeric form.[3] Its true value lies in its ability to act as a bioisostere for other key heterocycles like indole, while presenting unique vectors for chemical modification and establishing critical hydrogen bonding interactions within enzyme active sites.[3]
This guide focuses on a particularly valuable, yet underexplored, derivative: 1H-indazole-4,7-diamine . The strategic placement of two primary amine groups on the benzene portion of the scaffold transforms it into a potent, multi-directional building block. These amines serve as versatile synthetic handles for introducing a wide array of substituents, enabling chemists to meticulously explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[4] The C4 and C7 positions allow for the projection of side chains into distinct pockets of a kinase ATP-binding site, a common strategy for achieving high affinity and selectivity.
Physicochemical Properties and Design Rationale
The utility of this compound stems from a combination of its structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. The diamine functionality dramatically increases the polarity and potential for hydrogen bonding compared to the parent indazole.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [5] |
| Molecular Weight | 148.17 g/mol | [5] |
| CAS Number | 918961-26-9 | [5] |
| Appearance | Solid (predicted) | - |
| Hydrogen Bond Donors | 3 (N1-H, and two -NH₂) | - |
| Hydrogen Bond Acceptors | 2 (N2, and lone pairs on amino nitrogens) | - |
The design rationale for employing this scaffold is rooted in its proven success in kinase inhibition. The N1-H and N2 atoms of the pyrazole ring frequently act as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[6] The amino groups at C4 and C7 can then be functionalized to interact with other key regions of the ATP pocket, such as the solvent-exposed region or the hydrophobic back pocket, thereby tailoring the inhibitor's profile.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary amino groups of this compound are ideal nucleophiles for modern cross-coupling reactions, particularly the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a cornerstone of medicinal chemistry for its reliability in forming C-N bonds.[7][8] It allows for the coupling of the indazole core with a diverse range of (hetero)aryl halides, providing a modular and efficient route to complex molecular architectures.
The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination and must be optimized for specific substrates.[7] Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7][9]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Mono-Arylation of this compound
This protocol describes a representative procedure for the selective mono-arylation of this compound. Due to the similar reactivity of the two amino groups, achieving mono-substitution often requires careful control of stoichiometry and reaction conditions. Protecting group strategies may be necessary for more complex syntheses.
I. Materials & Equipment
-
This compound (1.0 equiv)
-
Aryl bromide or iodide (0.95-1.05 equiv for mono-arylation)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/block
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
II. Experimental Procedure
-
Vessel Preparation (The Causality of Inertness): To a dry Schlenk tube, add a magnetic stir bar. The vessel must be rigorously dried to prevent water from interfering with the catalytic cycle. The reaction is performed under an inert atmosphere (Argon or Nitrogen) because the Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which would deactivate the catalyst.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Solvent and Reactant Addition: Add the aryl halide (1.0 equiv) followed by anhydrous solvent (e.g., 1,4-dioxane, ~0.1 M concentration). The choice of a non-protic, anhydrous solvent is crucial to ensure the stability of the catalyst and the base.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C. The reaction time can vary from 4 to 24 hours.
-
Expert Insight: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of optimal product formation and minimize byproduct generation.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Purification (Self-Validation Step): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely be a mixture of starting material, mono-arylated product, and di-arylated byproduct. Purify the crude material by flash column chromatography on silica gel to isolate the desired mono-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This step is essential for validating the outcome of the protocol.
Application Case Study: Targeting the JAK/STAT Pathway
Abnormalities in the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway are implicated in various cancers and inflammatory diseases.[10] Consequently, JAKs are a major target for therapeutic intervention.[10] Indazole and related pyrazole scaffolds have been successfully used to develop potent JAK inhibitors.[10]
A derivative of this compound can be designed to bind to the ATP-binding site of a JAK family member. The indazole core can form hydrogen bonds with the hinge region, while a substituent attached at the C4 or C7 amine can extend into the solvent-front or other pockets to enhance potency and selectivity.
Caption: Inhibition of the JAK/STAT signaling pathway.
Protocol 2: Cellular Assay for JAK2 Inhibition
This protocol provides a general framework for evaluating the inhibitory activity of a newly synthesized this compound derivative against JAK2 in a cellular context.
I. Principle This assay measures the ability of a test compound to inhibit the phosphorylation of STAT3, a downstream target of JAK2, in a human cell line that exhibits constitutive JAK2 activity (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).
II. Materials & Equipment
-
HEL 92.1.7 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Ruxolitinib)
-
96-well cell culture plates
-
ELISA-based assay kit for phosphorylated STAT3 (p-STAT3) and total STAT3
-
Plate reader
III. Experimental Procedure
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. The final DMSO concentration should be kept constant (e.g., <0.1%) across all wells to avoid solvent-induced artifacts. Replace the medium in the wells with the compound dilutions and incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them according to the protocol provided with the p-STAT3 ELISA kit.
-
ELISA for p-STAT3: Perform the ELISA to quantify the levels of phosphorylated STAT3 in each well. This typically involves capturing total STAT3 and then detecting the phosphorylated form with a specific antibody.
-
Data Analysis (Self-Validation): Read the absorbance on a plate reader. Normalize the p-STAT3 signal to total STAT3 or total protein concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness: A robust dose-response curve with a clear sigmoidal shape validates the inhibitory activity. Comparing the result to a known inhibitor like Ruxolitinib provides an essential benchmark for potency.
-
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for medicinal chemists, particularly in the pursuit of novel kinase inhibitors. Its strategically positioned amine groups provide multiple attachment points for synthetic elaboration, enabling the rapid generation of diverse chemical libraries. The protocols detailed herein for palladium-catalyzed amination and cellular evaluation provide a solid foundation for researchers to harness the potential of this scaffold. Future work will likely focus on developing regioselective functionalization methods to further enhance synthetic control and exploring the utility of this building block against other important enzyme families.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Chemistry Synthesis of Functionalized Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Flow Chemistry for Indazole Synthesis
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals, agrochemicals, and materials science makes the development of efficient and scalable synthetic methods a critical endeavor.[2][3] Traditional batch synthesis of these important heterocycles often presents significant challenges, including the use of hazardous reagents, difficulty in controlling exothermic reactions, and issues with scalability and reproducibility.[1][2]
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers a powerful solution to these challenges.[1][2] By conducting reactions within a network of tubes or channels, flow chemistry provides precise control over critical parameters such as temperature, pressure, and residence time. This level of control leads to higher yields, cleaner reaction profiles, and inherently safer processes.[1] A key advantage is the significant mitigation of risks associated with unstable and potentially explosive intermediates, such as diazonium salts, which are frequently employed in indazole synthesis.[1] The small reactor volume at any given moment drastically reduces the potential hazard.[1]
These application notes provide detailed, field-proven protocols for the synthesis of functionalized indazoles using continuous flow technology. The methodologies described herein are designed to be a practical guide for researchers, enabling the rapid, safe, and scalable on-demand production of diverse indazole derivatives.[4][5]
Protocol 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines
This protocol details a versatile and operationally simple one-step synthesis of a variety of substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines in a continuous flow reactor.[1] This method is particularly advantageous for the rapid production of multigram quantities of diverse indazole derivatives.[1][4]
Reaction Scheme
General Reaction: Synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines.[1]
Image Depicting the General Reaction Scheme for the One-Step Synthesis of 1H-Indazoles
Causality of Experimental Choices
-
Solvent (DMA): N,N-Dimethylacetamide (DMA) was found to be the optimal solvent, providing near-quantitative conversion at 150°C.[6] Its high boiling point is advantageous for reaching the necessary reaction temperatures.
-
Temperature (150°C): This elevated temperature is crucial for driving the reaction to completion within a reasonable residence time. The use of a back-pressure regulator ensures the solvent remains in the liquid phase.[1]
-
Back-Pressure Regulator (BPR): Essential for safely heating the solvent above its atmospheric boiling point, which in turn leads to faster reaction kinetics.[7]
-
Reagents: The use of readily available o-fluorobenzaldehydes and various hydrazines allows for the creation of a diverse library of functionalized indazoles.[1]
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least two pumps
-
T-mixer
-
Heated reactor coil (e.g., 10 mL PFA or stainless steel)[1]
-
Back-pressure regulator (BPR)[1]
-
Standard laboratory glassware for work-up and purification
Solution Preparation:
-
Solution A: Prepare a solution of the desired 2-fluorobenzaldehyde derivative in DMA.
-
Solution B: Prepare a solution of the corresponding hydrazine and a base (e.g., DIPEA) in DMA.
System Setup:
-
Assemble the flow reactor system, connecting the outlets of the two pumps to a T-mixer.
-
Connect the output of the T-mixer to the inlet of the heated reactor coil.
-
Place the reactor coil in a suitable heating apparatus (e.g., oil bath, column heater).
-
Install a back-pressure regulator (10-15 bar) at the outlet of the reactor coil.[1]
Reaction Execution:
-
Set the reactor temperature to 150 °C.[1]
-
Pump Solution A and Solution B at equal flow rates into the T-mixer and through the heated reactor coil. The total flow rate will determine the residence time.
-
Collect the reactor output.
Work-up and Purification:
-
Collect the output from the reactor into a flask containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole.[1]
Data Presentation
| Entry | R1 (in Benzaldehyde) | R2 (in Hydrazine) | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 5-Nitro | Methyl | DMA | 150 | 10 | ~100 |
| 2 | 4-Chloro | Phenyl | DMA | 150 | 10 | 85 |
| 3 | 3-Methoxy | Methyl | DMA | 150 | 10 | 78 |
| 4 | 6-Bromo | Hydrazine | DMA | 150 | 20 | 49 |
Note: The data presented is a representative summary based on initial optimization studies. Optimal conditions may vary for different substrates.[1]
Workflow Diagram
Caption: Workflow for the one-step synthesis of 1H-indazoles.[1]
Protocol 2: Three-Step Synthesis via Diazotization, Azidation, and Cyclization
This protocol describes a multi-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. The sequence involves the in situ generation of a hazardous diazonium salt intermediate, which is handled safely in the flow reactor and immediately converted to an azide.[1][2] This azide is then used in a subsequent cyclization step. This approach is particularly valuable for scaling up reactions that are too dangerous to perform in large batches.[1]
Reaction Scheme
General Reaction: Multi-step synthesis of indazoles via diazotization.[1]
Image Depicting the General Reaction Scheme for the Three-Step Synthesis of Indazoles
Causality of Experimental Choices
-
Flow Chemistry for Diazotization: The formation of diazonium salts is a highly exothermic and potentially explosive process, making it a prime candidate for flow chemistry. The small reactor volume and superior heat transfer of flow systems allow for precise temperature control, preventing hazardous side reactions and decomposition.[1] The unstable diazonium salt is generated and consumed in situ, eliminating the need for isolation and storage.[2][8]
-
Sequential Reactions: The modular nature of flow chemistry allows for the seamless integration of multiple reaction steps. The output from the diazotization reactor is immediately mixed with the azide source, ensuring the rapid conversion of the unstable diazonium intermediate.[1]
-
Heated Cyclization: The final cyclization step often requires elevated temperatures to proceed efficiently. Performing this step in a heated flow reactor allows for superheating of the solvent under pressure, accelerating the reaction rate.[1]
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least three pumps
-
Two T-mixers
-
One cooled reactor module and one heated reactor module
-
Back-pressure regulator
-
Standard laboratory glassware
Solution Preparation:
-
Solution A: A solution of the starting aniline derivative in an appropriate acidic medium (e.g., aqueous HCl).
-
Solution B: An aqueous solution of sodium nitrite.
-
Solution C: An aqueous solution of sodium azide.
-
Solution D: A solution of the cyclization precursor in a suitable organic solvent (e.g., toluene).
System Setup:
-
Configure the flow system with the first T-mixer combining the streams from Pump A and Pump B.
-
Direct the output of the first T-mixer through a cooled residence coil (e.g., 0-10 °C).
-
The output from the first coil is then mixed with Solution C at a second T-mixer.
-
This mixture is passed through a second cooled residence coil to form the aryl azide.[1]
-
The aqueous azide solution is then mixed with Solution D. This biphasic mixture is pumped through a heated reactor coil (e.g., 120 °C) to effect the cyclization.[1]
Reaction Execution:
-
Set the temperatures for the cooled and heated reactor modules.
-
Begin pumping all solutions at their predetermined flow rates.
-
Allow the system to reach a steady state before collecting the product stream.
Work-up and Purification:
-
The output from the final reactor is collected.
-
The organic phase is separated, washed with water and brine, dried over a suitable drying agent, and concentrated in vacuo.
-
The crude product is purified by standard methods such as column chromatography or recrystallization.[1]
Workflow Diagram
Caption: Multi-step flow synthesis of 1H-indazoles.[1]
Protocol 3: Cadogan Reductive Cyclization for 2H-Indazole Synthesis
A continuous flow protocol for the synthesis of 2H-indazoles via the thermal Cadogan reaction provides a facile route to a series of drug-like molecules in high chemical yields.[7] This method utilizes triethyl phosphite as a deoxygenating reagent to promote the reductive cyclization of ortho-nitroaromatic imines.[2][7]
Reaction Scheme
General Reaction: Thermal synthesis of N-arylindazoles from nitroaromatic imines via the Cadogan reaction.[2]
Image Depicting the General Reaction Scheme for the Cadogan Reductive Cyclization
Causality of Experimental Choices
-
Flow Advantage: Compared to batch processing, the flow approach is advantageous as it provides a contained environment where the boiling of the triethyl phosphite reagent can be suppressed using a back-pressure regulator. This leads to faster reaction kinetics.[7]
-
Mechanism: The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite to generate a nitrene intermediate, which then undergoes intramolecular cyclization to form the N-aryl indazole.[2]
-
Scalability: This flow process has been shown to be readily scalable, providing multigram quantities of 2H-indazoles.[2][7]
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least one pump
-
Heated reactor coil(s)
-
Back-pressure regulator
-
Standard laboratory glassware
Solution Preparation:
-
Prepare a solution of the ortho-nitroaromatic imine substrate in triethyl phosphite.
System Setup:
-
Assemble the flow reactor with the pump connected to the heated reactor coil. For longer residence times, two or more coils can be connected in series.[2]
-
Install a back-pressure regulator at the outlet of the final reactor coil.
Reaction Execution:
-
Set the reactor temperature to 150 °C.[2]
-
Pump the solution of the substrate in triethyl phosphite through the heated reactor coil(s). A residence time of approximately 1 hour is a good starting point.[2]
-
Collect the output from the reactor.
Work-up and Purification:
-
Remove the excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2H-indazole.[2]
Data Presentation
| Entry | Substrate (R group on imine) | Temp (°C) | Residence Time (h) | Yield (%) |
| 1 | Phenyl | 150 | 1 | 75 |
| 2 | 4-Fluorophenyl | 150 | 1 | 80 |
| 3 | 4-(Trifluoromethoxy)phenyl | 150 | 1 | 69-71 |
| 4 | 2-Thienyl | 150 | 1 | 72 |
Note: The flow approach has proven to be more efficient, providing higher yields and faster reaction times compared to batch conditions.[2] A gram-scale reaction of the substrate with R = 4-F3COC6H4 afforded 4.2 g of the product with a 71% yield.[2]
Logical Relationship Diagram
Caption: Key steps in the flow Cadogan cyclization.
Conclusion: A Paradigm Shift in Indazole Synthesis
The adoption of continuous flow chemistry for the synthesis of 1H- and 2H-indazoles represents a significant advancement in terms of safety, efficiency, and scalability.[1] By leveraging the precise control offered by flow reactors, chemists can safely access a wide range of functionalized indazole derivatives, thereby accelerating drug discovery and development programs.[1][3] The modularity of flow systems also allows for the straightforward integration of in-line analysis and purification steps, paving the way for fully automated synthesis platforms.[1] The protocols outlined in this document provide a robust starting point for researchers to explore these powerful techniques and unlock new possibilities in heterocyclic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. vapourtec.com [vapourtec.com]
- 8. mdpi.com [mdpi.com]
Experimental protocol for Suzuki coupling with indazole derivatives
An Application Guide to the Suzuki-Miyaura Cross-Coupling of Indazole Derivatives
For researchers and scientists in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of molecular design, appearing in a multitude of clinically significant agents. The ability to precisely and efficiently functionalize this privileged heterocycle is paramount. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, offering a powerful tool for synthesizing complex indazole-based molecules.[1][2]
This guide provides a detailed exploration of the Suzuki coupling as applied to indazole derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the critical role of each reaction component.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is crucial for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (e.g., C-Br or C-I) of the indazole derivative. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand or an N-Heterocyclic Carbene (NHC) can accelerate this process by stabilizing the electron-rich palladium center.[1][5]
-
Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium(II) complex. This step requires activation of the organoboron compound by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid or its ester to form a more nucleophilic boronate species, which facilitates the transfer of the aryl or heteroaryl group to the palladium center.[6][7]
-
Reductive Elimination: In the final step, the two organic fragments coupled to the palladium(II) center are eliminated to form the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Core Components and Their Strategic Selection
The success of a Suzuki coupling with an indazole substrate hinges on the judicious selection of each component. Heterocyclic substrates can be challenging due to the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst.[8]
| Component | Function & Key Considerations | Recommended Choices for Indazoles |
| Palladium Catalyst | The engine of the catalytic cycle. Pd(0) sources are active directly, while Pd(II) pre-catalysts must be reduced in situ.[1] | Pd(dppf)Cl₂: Excellent for heteroaryl couplings, offering good stability and high yields.[9][10] Pd(PPh₃)₄: A classic, reliable choice, especially for reactive bromides/iodides.[11][12] Pd(OAc)₂: A common Pd(II) source, used with an external ligand. |
| Ligand | Stabilizes the Pd(0) species, prevents catalyst decomposition (formation of palladium black), and modulates the reactivity of the metal center.[1] | dppf: (1,1'-Bis(diphenylphosphino)ferrocene) - Often the best choice for indazole couplings.[9] Buchwald-type ligands (SPhos, XPhos): Bulky, electron-rich phosphines that are highly effective for challenging couplings, including those with aryl chlorides or unprotected NH-indazoles.[8] NHCs (N-Heterocyclic Carbenes): Strong σ-donors that form robust catalysts, useful for less reactive substrates.[5][13] |
| Base | Activates the boronic acid/ester for transmetalation. The strength and solubility of the base are critical factors.[7] | K₂CO₃ / Cs₂CO₃: Carbonates are workhorse bases. Cs₂CO₃ is more soluble in organic solvents and often gives better results in difficult reactions.[9][12] K₃PO₄: A strong base that is particularly effective for coupling heteroaryl chlorides and for reactions with unprotected NH-heterocycles.[8][13] |
| Boron Reagent | The source of the carbon nucleophile. Boronic acids are common but can be prone to decomposition (protodeboronation). | Arylboronic Acids: Widely available but can be unstable.[1] Pinacol Boronic Esters: More stable, easier to handle and purify, and less prone to side reactions, making them a superior choice for complex syntheses.[14][15] |
| Solvent System | Solubilizes reactants and facilitates the interaction between the organic and aqueous phases (where the inorganic base often resides). | 1,4-Dioxane/Water: A very common and effective mixture.[4][10] DME (Dimethoxyethane): Used successfully for indazole couplings, often with K₂CO₃.[9] Toluene/Water or THF/Water: Alternative systems that can be effective depending on substrate solubility.[1] |
General Experimental Protocol for Suzuki Coupling
This protocol provides a representative procedure for the coupling of a bromo-indazole with an arylboronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and side reactions.
Step-by-Step Methodology
-
Reagent Preparation & Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-indazole derivative (1.0 equiv), the arylboronic acid or pinacol ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).[4][9]
-
Expert Tip: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess can complicate purification.[16]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes or via several freeze-pump-thaw cycles.
-
Using a syringe, add the degassed solvent to the reaction flask. Stir the resulting slurry for 5-10 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and, if necessary, an additional ligand.
-
Trustworthiness: The activity of palladium catalysts can degrade over time, especially if not stored properly. Always use a fresh, active catalyst. A small-scale test reaction with a known substrate can validate catalyst activity.[16]
-
-
Reaction Execution:
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indazole is consumed.
-
-
Work-up:
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc). If the reaction was performed in DMF, a water/EtOAc extraction is required.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with additional solvent.[10]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[17]
-
Troubleshooting and Advanced Considerations
Even with a robust protocol, challenges can arise. Understanding potential failure modes is key to successful synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) species oxidized by air. Poor Reagent Quality: Impure starting materials or decomposing boronic acid. Insufficient Temperature: Reaction may be too slow at the set temperature. | Ensure rigorous degassing and a positive inert atmosphere.[16] Use fresh catalyst and pure, dry reagents. Cautiously increase the reaction temperature, potentially using microwave heating to screen conditions.[16] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source, wasting the reagent. This is common with electron-rich or certain heteroaryl boronic acids.[1] | Use boronic pinacol esters, which are more stable.[14] Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and minimize water content if possible. Ensure the reaction is not run for an unnecessarily long time. |
| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen. | Rigorous degassing is critical. Using a well-defined Pd(0) pre-catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source.[16] |
| Dehalogenation | The starting halo-indazole is reduced to the parent indazole. This can occur if a hydride source is present. | Avoid alcoholic solvents if dehalogenation is a problem. Ensure the base is not a hydride source. The choice of ligand can sometimes mitigate this side reaction.[1] |
| Issues with NH-free Indazoles | The acidic N-H proton can interfere with the base. The nitrogen lone pair can coordinate to the palladium, inhibiting catalysis. | Use a stronger base like K₃PO₄ (≥2 equivalents) to deprotonate the indazole.[8] Employ specialized Buchwald-type catalyst systems (e.g., SPhos or XPhos precatalysts), which have been shown to be effective for unprotected nitrogen-rich heterocycles.[8][18] Alternatively, protect the indazole nitrogen (e.g., with a Boc group), perform the coupling, and deprotect in a subsequent step.[19] |
Characterization of Products
Following purification, the identity and purity of the synthesized indazole derivative must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.[20]
By understanding the mechanistic underpinnings and carefully selecting and executing the experimental protocol, researchers can effectively leverage the Suzuki-Miyaura reaction to synthesize a vast array of novel indazole derivatives for application in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemimpex.com [chemimpex.com]
- 20. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Cellular Characterization of Novel Indazole Derivatives: A Workflow Using 1H-indazole-4,7-diamine
For: Researchers, scientists, and drug development professionals.
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets.[1] This versatile heterocycle is embedded in the core of numerous FDA-approved therapeutics, particularly in oncology, where it serves as a crucial pharmacophore for potent kinase inhibitors.[2][3] The development of novel indazole derivatives continues to be a fertile ground for discovering next-generation targeted therapies.
This document provides a comprehensive, field-proven workflow for the initial cell-based characterization of novel indazole compounds, using the structurally distinct 1H-indazole-4,7-diamine as a representative test article. While this specific molecule is not yet characterized in the public domain for its biological activity, its indazole core suggests potential antiproliferative or cell-signaling modulation effects. The following protocols are designed as a robust, self-validating system to first assess cytotoxicity and then to elucidate the underlying mechanism of action, providing a foundational dataset for any novel compound within this chemical class.
Hypothesized Mechanism of Action: Targeting Cellular Proliferation
Many indazole-containing small molecules exert their anti-cancer effects by inhibiting protein kinases, enzymes that are central to cell signaling pathways controlling growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of cancer. A common mechanism for such inhibitors is the induction of cell cycle arrest or apoptosis (programmed cell death).
Based on this precedent, we can hypothesize that a novel indazole derivative may interrupt a critical kinase signaling cascade, such as the MAPK/ERK pathway, which would block downstream signals required for cell division and survival. This interruption can lead to a halt in the cell cycle or trigger the cell's self-destruct program.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H-Indazole-4,7-diamine as a Core Scaffold for the Synthesis of Novel Anti-inflammatory Agents
Abstract
Chronic inflammation is a key pathological driver of numerous diseases, necessitating the development of novel and effective anti-inflammatory therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 1H-indazole-4,7-diamine as a versatile starting material for synthesizing a new class of anti-inflammatory agents. We will explore the rationale behind its use, present a detailed synthetic protocol for its conversion into a fused pyrazolo[4,3-h]quinazoline system, and outline a standard in vitro protocol for evaluating the biological activity of the resulting compounds.
Part 1: The Indazole Scaffold in Anti-Inflammatory Drug Discovery
Rationale: Why Indazoles?
Indazole-containing compounds have emerged as promising therapeutic agents due to their diverse pharmacological profiles, including anti-tumor, anti-hypertensive, and potent anti-inflammatory properties.[1] The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, serves as a rigid and tunable scaffold. Its unique electronic properties and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal pharmacophore for engaging with biological targets.
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key inflammatory pathways. Mechanistic studies have revealed that these compounds can exert their effects through several modes of action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2. Certain indazole derivatives have demonstrated significant inhibitory action against COX-2, the inducible isoform predominantly responsible for prostaglandin production at sites of inflammation.[2][3]
-
Modulation of Pro-inflammatory Cytokines: Overproduction of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is a hallmark of chronic inflammatory conditions. Indazole-based compounds have been shown to inhibit the release of these critical mediators.
-
Inhibition of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, contributing to tissue damage. Fused indazole heterocycles, such as pyrazolo[4,3-c]quinolines, have been identified as potent inhibitors of NO production in cellular models of inflammation.[4]
The Strategic Advantage of this compound
This compound is a particularly valuable synthon for building libraries of potential anti-inflammatory drugs. The strategic placement of the two primary amine groups at the 4- and 7-positions of the indazole core provides a reactive handle for a variety of chemical transformations.
The key advantage lies in the ability to use these vicinal diamines to construct fused heterocyclic ring systems. By reacting the diamine with single-carbon donors (e.g., formic acid, formamide) or other bifunctional electrophiles, a third ring can be annulated onto the indazole scaffold. This approach rapidly increases molecular complexity and allows for the creation of rigid, planar systems like pyrazolo[4,3-h]quinazolines , which are structurally analogous to other known kinase inhibitors and anti-inflammatory agents.[5][6][7] This structural motif is ideal for insertion into the ATP-binding pockets of various kinases involved in inflammatory signaling.
Part 2: Synthetic Strategy & Protocol
The following section details a representative protocol for the synthesis of a pyrazolo[4,3-h]quinazoline system from this compound. This transformation serves as a foundational step for creating a library of diversified compounds for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The workflow involves a one-pot cyclization reaction where the diamine is treated with a cyclizing agent to form the fused quinazoline ring. This core can then be further functionalized if desired.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal antiinflammatory agents, II: Synthesis of novel pyrazole and pyrazoline derivatives of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Practical Guide to the Synthesis of 3-Substituted 1H-Indazoles: Strategies, Mechanisms, and Protocols
Introduction: The Significance of the 3-Substituted 1H-Indazole Scaffold
The 1H-indazole core is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its recurrence in a multitude of pharmacologically active compounds that exhibit a broad range of biological activities.[1][2] Its structure, a fusion of benzene and pyrazole rings, serves as a versatile template for interacting with various biological targets.[3] Indazole-containing drugs are integral to modern medicine, with applications including anti-cancer (e.g., Pazopanib, Axitinib), anti-inflammatory, anti-HIV, and antiemetic (e.g., Granisetron) therapies.[1][3]
The C3 position of the indazole ring is of paramount strategic importance in drug design. Functionalization at this site allows for the precise modulation of a molecule's steric and electronic properties, enabling chemists to fine-tune its binding affinity, selectivity, and pharmacokinetic profile.[3] Consequently, the development of robust and efficient synthetic methods to introduce diverse substituents at the C3 position is a central focus in pharmaceutical research and development. This guide provides a comprehensive overview of field-proven and contemporary strategies for synthesizing 3-substituted 1H-indazoles, complete with detailed mechanistic insights and actionable experimental protocols for the research scientist.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of 3-substituted indazoles can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed approaches. The choice of strategy is often dictated by factors such as starting material availability, desired functional group tolerance, and scalability.
Classical Cyclization Strategies
Historically, methods like the Jacobson or Davis-Beirut reactions were employed. These typically involve the cyclization of pre-functionalized benzene derivatives. For instance, the reaction of o-toluidine with sodium nitrite can lead to an N-nitroso intermediate that cyclizes to form the 1H-indazole core.[1] While foundational, these methods can suffer from limitations such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and a lack of regiocontrol, making them less suitable for the synthesis of complex, highly functionalized molecules.
Palladium-Catalyzed Cross-Coupling and Cyclization Cascades
The advent of palladium catalysis revolutionized the synthesis of complex aromatic systems, including 3-substituted indazoles. These methods offer superior efficiency, modularity, and functional group tolerance.
-
Cross-Coupling from Pre-functionalized Indazoles: The most direct approach involves the use of a C3-functionalized indazole, typically 3-iodo-1H-indazole, as a scaffold for Pd-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the 3-iodoindazole with an organoboron reagent, is a workhorse in this field due to the stability and commercial availability of many boronic acids.[4][5] This strategy provides a highly reliable and versatile route to 3-aryl and 3-heteroaryl indazoles.
-
Cyclization Cascades: More convergent strategies involve a Pd-catalyzed intramolecular C-N bond formation as the key ring-forming step. For example, reacting o-halo acetophenones with hydrazine derivatives in the presence of a palladium catalyst system can directly yield 3-substituted 1H-indazoles.[1] Similarly, the coupling of 2-bromobenzaldehydes with arylhydrazines, catalyzed by palladium, affords 1-aryl-3-substituted-1H-indazoles in a highly efficient one-pot process.[6]
Direct C-H Activation/Functionalization
Representing the cutting edge of synthetic efficiency, direct C-H activation aims to bypass the need for pre-functionalized starting materials (like iodo-indazoles).[7] In this approach, a transition metal catalyst, often palladium or rhodium, selectively activates a C-H bond on the indazole ring—typically at the C3 position—allowing for the direct formation of a new C-C or C-X bond. This atom- and step-economical strategy is of high interest for late-stage functionalization of complex molecules and for creating libraries of analogues with minimal synthetic effort.[8]
In-Depth Protocol & Mechanistic Analysis: Suzuki-Miyaura Coupling
This section provides a detailed, two-step protocol for the synthesis of 3-aryl-1H-indazoles, a highly reliable and widely applicable method starting from commercially available 1H-indazole.
Rationale for Method Selection
The Suzuki-Miyaura coupling of 3-iodo-1H-indazole is chosen for its robustness, broad substrate scope, and predictable outcomes. The required 3-iodo-1H-indazole intermediate is readily prepared in high yield from inexpensive 1H-indazole. The subsequent coupling reaction is tolerant of a wide array of functional groups on the boronic acid partner, making it ideal for building molecular diversity.
Detailed Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the N-protected 3-iodo-1H-indazole, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center (the indazole and the new aryl group) couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Application Note: Synthesis of 3-Phenyl-1H-indazole
This protocol is divided into two essential steps: the iodination of 1H-indazole and the subsequent Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 1H-Indazole | 118.14 | 2.0 g | 16.9 mmol |
| Iodine (I₂) | 253.81 | 8.6 g | 33.8 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 3.8 g | 67.7 mmol |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| 10% aq. NaHSO₃ | - | ~150 mL | - |
| Diethyl ether | - | ~200 mL | - |
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (2.0 g, 16.9 mmol) and dissolve it in DMF (100 mL).
-
To the stirred solution, add iodine (8.6 g, 33.8 mmol) followed by the portion-wise addition of potassium hydroxide pellets (3.8 g, 67.7 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker containing 150 mL of 10% aqueous sodium bisulfite (NaHSO₃) solution to quench the excess iodine.
-
Extract the aqueous mixture with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to afford 3-iodo-1H-indazole as a solid.
Materials and Reagents: | Reagent | M.W. | Amount | Moles | | :--- | :--- | :--- | | 3-Iodo-1H-indazole (N-Boc protected)* | 344.16 | 344 mg | 1.0 mmol | | Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol | | PdCl₂(dppf) | 731.70 | 37 mg | 0.05 mmol | | Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 mmol | | Toluene/Ethanol/Water | - | 7 mL (4:1:2) | - | | Ethyl Acetate | - | ~50 mL | - |
*Note: N-protection (e.g., with a Boc group) of the 3-iodo-1H-indazole is often recommended to prevent side reactions and improve yields, though some protocols work with the unprotected form.[9]
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine N-Boc-3-iodo-1H-indazole (344 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (2 mL).
-
Add the palladium catalyst, PdCl₂(dppf) (37 mg, 0.05 mmol), under a positive flow of inert gas.
-
Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product. The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if desired.
Troubleshooting and Substrate Scope
Troubleshooting Guide:
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | Inactive catalyst; inefficient base; poor solvent quality; low temperature. | Use fresh catalyst; ensure base is finely powdered and anhydrous; use dry, degassed solvents; cautiously increase temperature.[10] |
| Dehalogenation of Starting Material | Presence of hydride sources (e.g., alcohol solvents); non-optimal ligand. | Switch to aprotic solvents (e.g., dioxane, THF, toluene); screen bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos).[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; non-optimal catalyst choice. | Rigorously degas solvents and maintain an inert atmosphere; use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[10] |
| Protodeborylation | Instability of the boronic acid, especially with heteroaryl substrates. | Use a more stable boronate ester (e.g., pinacol ester); use a slight excess (1.2-1.5 eq.) of the boron reagent.[12] |
Substrate Scope Data Summary: The Suzuki-Miyaura coupling of N-protected 3-iodo-1H-indazoles is highly versatile. Below is a summary of representative yields with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-indazole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole | ~90% |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1H-indazole | ~88% |
| 4 | 2-Furylboronic acid | 3-(Furan-2-yl)-1H-indazole | ~82% |
| 5 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-1H-indazole | ~75% |
| (Yields are representative and can vary based on specific conditions and protecting groups used). |
Advanced Application: Direct C3-Arylation via C-H Activation
Direct C-H activation is a powerful, modern strategy that avoids the synthesis of halogenated precursors, thereby shortening synthetic sequences and improving atom economy. Palladium and rhodium complexes are the most effective catalysts for this transformation.
Principle and Advantages
This method relies on a catalyst's ability to coordinate to the indazole, often directed by a substituent on the N1 position, and selectively cleave the C3-H bond. This generates a metallacyclic intermediate that can then react with an aryl halide coupling partner. The primary advantages are fewer synthetic steps, reduced waste, and the ability to functionalize the core indazole structure directly.
Protocol Example: Pd(II)-Catalyzed C3-Arylation of 1-Methyl-1H-indazole
This protocol is adapted from methodologies developed for the direct arylation of N-substituted indazoles.[8][13]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 1-Methyl-1H-indazole | 132.16 | 33 mg | 0.25 mmol |
| 4-Iodotoluene | 218.04 | 55 mg | 0.25 mmol |
| Pd(OAc)₂ | 224.50 | 5.6 mg | 0.025 mmol |
| 1,10-Phenanthroline (Phen) | 180.21 | 4.5 mg | 0.025 mmol |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 82 mg | 0.25 mmol |
| Toluene | - | 1 mL | - |
Experimental Protocol:
-
To a 35 mL sealed tube, add 1-methyl-1H-indazole (33 mg, 0.25 mmol), 4-iodotoluene (55 mg, 0.25 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), and Cs₂CO₃ (82 mg, 0.25 mmol).
-
Add toluene (1 mL).
-
Seal the tube tightly and stir the mixture at 160 °C for 48-72 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography (hexanes/ethyl acetate eluent) to afford the desired 3-arylated product.
Mechanistic Considerations and Alternative Catalysts
The mechanism for Pd-catalyzed C-H arylation is believed to proceed through a Pd(II)/Pd(IV) cycle, involving C-H activation to form a palladacycle intermediate, oxidative addition of the aryl halide, and subsequent reductive elimination.[13]
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are also highly effective for C-H activation.[14] These reactions often proceed through a concerted metalation-deprotonation (CMD) pathway to form a rhodacycle, which then couples with the partner reagent.[14][15] These Rh(III)-catalyzed systems can offer different reactivity and selectivity profiles compared to palladium catalysts and represent a valuable alternative for challenging substrates.
Conclusion and Future Outlook
The synthesis of 3-substituted 1H-indazoles has evolved from classical, often harsh, cyclization methods to highly sophisticated and efficient transition-metal-catalyzed strategies. Palladium-catalyzed cross-coupling of 3-iodoindazoles remains a reliable and versatile workhorse for constructing 3-aryl derivatives. Concurrently, direct C-H activation methodologies are emerging as powerful, step-economical alternatives that promise to streamline the synthesis of complex indazole-based molecules. As the demand for novel therapeutics continues to grow, future developments will likely focus on expanding the scope of C-H activation, exploring sustainable catalytic systems (e.g., using earth-abundant metals or photoredox catalysis), and applying these methods in high-throughput and automated synthesis platforms to accelerate the drug discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2,3-dihydro-1H-indazoles by Rh(iii)-catalyzed C–H cleavage of arylhydrazines [ouci.dntb.gov.ua]
- 9. Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Notes & Protocols: Leveraging 1H-Indazole-4,7-diamine for Anti-Tumor Drug Discovery
Introduction: The Indazole Scaffold as a Cornerstone of Modern Oncology
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[3][4] This has led to the successful development and FDA approval of several indazole-based anti-cancer agents, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK/ROS1/TRK inhibitor), validating the therapeutic potential of this core structure.[2][5]
Within this important class of molecules, 1H-indazole-4,7-diamine emerges as a highly strategic, yet underexplored, starting material. Its diamine functionality at the C4 and C7 positions of the benzene ring offers medicinal chemists two versatile synthetic handles. These positions allow for the systematic and differential elaboration of the scaffold to probe deep into the pockets of target enzymes, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth look at the strategic use of this compound in the design and evaluation of novel anti-tumor agents, complete with detailed experimental protocols for researchers in the field.
Section 1: The Strategic Value of this compound in Drug Design
The power of this compound as a precursor lies in its capacity for controlled, regioselective derivatization. The amino groups at positions 4 and 7 can be independently functionalized through a variety of well-established chemical reactions, such as amide bond formation, sulfonylation, reductive amination, and cross-coupling reactions.
Causality Behind This Strategy: This dual functionality is critical for modern drug discovery paradigms like fragment-based lead discovery and structure-activity relationship (SAR) optimization.[6]
-
Vectorial Elaboration: One amine can serve as an "anchor" to engage with a key residue in a target's binding site (e.g., the hinge region of a kinase), while the other can be used to extend a substituent into a selectivity pocket or solvent-exposed region. This allows for the optimization of multiple pharmacological parameters simultaneously.
-
Improved Physicochemical Properties: The ability to introduce different functional groups at two distinct points allows for greater control over properties like solubility, cell permeability, and metabolic stability. For instance, replacing a metabolically labile phenol group with an indazole has been shown to improve pharmacokinetic profiles.[7]
Below is a generalized workflow illustrating how this compound can be utilized as a versatile scaffold for creating a library of potential kinase inhibitors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of 1H-Indazole-4,7-diamine: A Technical Guide to Optimizing Yield
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1H-indazole-4,7-diamine, a key building block in the development of various pharmacologically active compounds, can present a number of challenges that may impact yield and purity. This technical support guide, designed for researchers in the field, provides a comprehensive resource for troubleshooting common issues and optimizing the synthetic process. Drawing from established chemical principles and field-proven insights, this guide offers a structured approach to identifying and resolving experimental hurdles.
Synthetic Strategy Overview
A common and logical synthetic route to this compound involves a two-step process: the dinitration of 1H-indazole to form 4,7-dinitro-1H-indazole, followed by the subsequent reduction of both nitro groups to the desired diamine. Each of these steps presents its own set of potential difficulties that can affect the overall yield and purity of the final product.
Caption: General synthetic pathway for this compound.
Part 1: Troubleshooting the Dinitration of 1H-Indazole
The introduction of two nitro groups onto the indazole ring at the 4 and 7 positions is a critical first step. The harsh conditions typically required for dinitration can lead to a variety of issues.
FAQ 1: Low Yield of 4,7-Dinitro-1H-indazole with Multiple Products Observed
Question: My nitration of 1H-indazole is resulting in a low yield of the desired 4,7-dinitro product, and I'm observing a complex mixture of other nitrated species. How can I improve the regioselectivity and overall yield?
Answer:
This is a common issue arising from the reactivity of the indazole nucleus. The benzene portion of the indazole ring is activated towards electrophilic substitution, and controlling the position of nitration can be challenging.
Causality and Optimization Strategies:
-
Reaction Conditions: The ratio and concentration of nitric acid to sulfuric acid are critical. A higher concentration of sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), driving the reaction. However, excessively harsh conditions can lead to over-nitration or degradation of the starting material.
-
Recommendation: Start with a nitrating mixture of concentrated H₂SO₄ and HNO₃ at a low temperature (e.g., 0-5 °C) and slowly warm to room temperature. Careful control of the reaction temperature is crucial to minimize side reactions.
-
-
Regioisomers: Besides the desired 4,7-dinitro product, you may be forming other isomers such as 5-nitro, 6-nitro, and potentially dinitro isomers other than the 4,7-substitution pattern.[1] The formation of these isomers is influenced by the electronic properties of the indazole ring.
-
Recommendation: To enhance selectivity for the 4 and 7 positions, consider a stepwise nitration. First, perform a mononitration under milder conditions, isolate the major mononitro-indazole isomer, and then subject it to a second, more forceful nitration.
-
-
Starting Material Purity: Ensure your starting 1H-indazole is pure. Impurities can lead to unexpected side reactions and lower the yield of the desired product.
Experimental Protocol: Nitration of 1H-Indazole (Illustrative)
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 1H-indazole.
-
Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, then slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) for electrophilic aromatic substitution. |
| Temperature | 0-25 °C (controlled) | Minimizes side reactions and degradation. |
| Reaction Time | Monitored by TLC | Prevents over-nitration and decomposition. |
Part 2: Optimizing the Reduction of 4,7-Dinitro-1H-indazole
The reduction of the dinitro compound to the corresponding diamine is the final and often challenging step. Incomplete reduction, side reactions, and product instability can all contribute to a lower yield.
FAQ 2: Incomplete Reduction and Formation of Intermediates
Question: My reduction of 4,7-dinitro-1H-indazole is not going to completion, and I am isolating a mixture of the starting material, the desired diamine, and what appears to be a mono-amino-nitro-indazole. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a frequent problem, often due to the deactivation of the catalyst or insufficient reducing agent. The presence of a mono-amino-nitro intermediate is also a common observation.
Causality and Optimization Strategies:
-
Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.
-
Catalytic Hydrogenation: This is often a clean and efficient method. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[2] The choice of solvent (e.g., ethanol, methanol, ethyl acetate) and hydrogen pressure can significantly influence the reaction rate and completeness.
-
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[3][4] This method is often very effective for reducing aromatic nitro groups.
-
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst can become poisoned by impurities in the starting material or solvent, or by side products.
-
Recommendation: Ensure the 4,7-dinitro-1H-indazole is of high purity before the reduction step. Use high-purity solvents and ensure the reaction setup is free of contaminants. Increasing the catalyst loading or performing the reaction under higher hydrogen pressure can also help.
-
-
Stepwise Reduction: The two nitro groups may be reduced at different rates, leading to the accumulation of the mono-amino-nitro intermediate. This can sometimes be addressed by prolonging the reaction time or increasing the temperature.
-
Recommendation: If using a metal/acid system, ensure a sufficient excess of the metal and acid is used to drive the reaction to completion. Monitor the reaction by TLC to confirm the disappearance of both the starting material and the intermediate.
-
Caption: Troubleshooting decision tree for the reduction step.
FAQ 3: Product Instability and Purification Challenges
Question: The isolated this compound appears to be unstable and darkens upon standing. Purification by column chromatography is also proving difficult. What are the best practices for handling and purifying this compound?
Answer:
Aromatic diamines are notoriously susceptible to oxidation, which is likely the cause of the observed darkening. Their polarity can also make chromatographic purification challenging.
Causality and Optimization Strategies:
-
Oxidation: The two electron-donating amino groups make the aromatic ring highly susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities.
-
Recommendation: Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for extraction and chromatography. The final product should be stored under an inert atmosphere and protected from light.
-
-
Purification: The high polarity of the diamine can cause it to streak on silica gel columns, leading to poor separation.
-
Recommendation: Consider using a different stationary phase, such as alumina, or employ reverse-phase chromatography. A common technique for purifying basic compounds like amines is to add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent to suppress tailing. Recrystallization from a suitable solvent system can also be an effective purification method if a crystalline solid is obtained.
-
Experimental Protocol: Reduction of 4,7-Dinitro-1H-indazole (Illustrative using Fe/HCl)
-
To a suspension of 4,7-dinitro-1H-indazole in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Maintain reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to precipitate the free diamine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as described above.
| Parameter | Recommended Condition | Rationale |
| Reducing System | Fe/HCl in EtOH/H₂O | A robust and cost-effective method for nitro group reduction. |
| Work-up | Under inert atmosphere | Minimizes oxidation of the electron-rich diamine product. |
| Purification | Recrystallization or chromatography with modified eluent | Addresses the polarity and potential for tailing on silica gel. |
Part 3: Characterization and Quality Control
Accurate characterization of the starting materials, intermediates, and the final product is essential for troubleshooting and ensuring the quality of the synthesis.
Spectroscopic Data Interpretation (Expected)
While specific experimental data for this compound is not widely published, the following are expected spectroscopic characteristics based on analogous structures.[5][6][7][8]
| Compound | ¹H NMR (Expected Key Signals) | ¹³C NMR (Expected Key Signals) | Mass Spectrometry |
| 4,7-Dinitro-1H-indazole | - Downfield shifted aromatic protons due to the electron-withdrawing nitro groups. - A broad singlet for the N-H proton. | - Signals for carbon atoms attached to nitro groups will be shifted downfield. | Expected molecular ion peak corresponding to the dinitro compound. |
| This compound | - Upfield shifted aromatic protons due to the electron-donating amino groups. - Broad singlets for the NH₂ protons, which will exchange with D₂O. - A broad singlet for the N-H proton. | - Signals for carbon atoms attached to amino groups will be shifted upfield. | Expected molecular ion peak corresponding to the diamine. |
Troubleshooting with Spectroscopy:
-
¹H NMR: The presence of signals in the aromatic region that do not correspond to the expected pattern for the 4,7-disubstituted product may indicate the presence of other regioisomers. The integration of the NH₂ and N-H protons can help assess the purity.
-
Mass Spectrometry: The presence of a molecular ion peak corresponding to the mono-amino-nitro intermediate can confirm incomplete reduction.
By carefully controlling the reaction conditions, understanding the potential side reactions, and employing appropriate purification and characterization techniques, researchers can significantly improve the yield and purity of this compound, a valuable synthon in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of Crude 1H-Indazole-4,7-diamine
Welcome to the technical support guide for the purification of 1H-indazole-4,7-diamine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important heterocyclic building block. As a molecule possessing both basic amino groups and an acidic indazole proton, its purification presents unique challenges, most notably its propensity for oxidation and its interaction with common purification media. This guide provides field-proven insights and detailed protocols in a troubleshooting-focused, question-and-answer format to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities largely depend on the synthetic route but typically include:
-
Starting Materials: Unreacted precursors, such as substituted dinitro- or nitroamino-benzonitriles.
-
Reaction Intermediates: Incompletely cyclized or reduced intermediates.
-
Regioisomers: Depending on the synthesis, isomers may form, although this is less common for this specific substitution pattern.
-
Oxidation Products: Aromatic diamines are highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities. This is often the source of dark coloration in the crude product.
-
Residual Solvents: Solvents used in the reaction or initial workup, such as DMF, DMA, or ethanol, are common.[1]
Q2: What are the primary methods for purifying this compound?
The three main techniques suitable for this molecule are:
-
Acid-Base Extraction: This powerful technique leverages the basicity of the two amino groups to separate the desired product from neutral or acidic impurities.[2][3]
-
Column Chromatography: While effective, it requires specific conditions to prevent product loss and tailing on the column due to the basic nature of the diamine.[4]
-
Recrystallization: Ideal for a final polishing step, provided a suitable solvent or solvent system can be identified.
Q3: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities, including residual solvents. A D₂O shake experiment can confirm the exchangeable N-H and NH₂ protons.[1] Absolute quantitative NMR (qNMR) can also be used to establish purity with high accuracy.[5]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column is typically effective.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and column chromatography fractions.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My crude product is a dark brown or black solid/tar, and it seems to get darker upon standing.
Cause: This is a classic sign of oxidation. Aromatic diamines are electron-rich and readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metals.
Solutions:
-
Inert Atmosphere: Perform the reaction workup and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Prompt Purification: Do not store the crude material for extended periods. Purify it as soon as possible after the initial workup.
-
Antioxidant Wash: During the workup, consider washing the organic layer with a dilute aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to remove oxidizing agents.
Problem 2: My compound streaks badly during silica gel column chromatography, and the yield is low.
Cause: The basic amino groups on your indazole are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, non-eluting interaction leads to significant tailing (streaking) and often irreversible adsorption of the product onto the stationary phase, resulting in poor recovery.
Solutions:
-
Option A: Basic Modifier in Eluent
-
What it is: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.[4]
-
How to do it: A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the polar component of your eluent system (e.g., in the methanol portion of a DCM/MeOH gradient).
-
Why it works: The added base competes with your product for binding to the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.
-
-
Option B: Switch to a Neutral or Basic Stationary Phase
-
What it is: Replace acidic silica gel with a more suitable stationary phase.
-
How to do it: Use a column packed with neutral or basic alumina.[4] Perform initial TLC analysis on alumina plates to determine an appropriate eluent system.
-
Why it works: Alumina has fewer acidic sites than silica, reducing the strong ionic interactions that cause tailing and product loss for basic compounds.
-
-
Option C: Dry Loading
-
What it is: Adsorbing the crude product onto a small amount of silica gel or Celite before loading it onto the column.[4]
-
How to do it: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a few grams of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. Carefully layer this powder on top of your prepared column.
-
Why it works: This technique ensures that the sample is introduced to the column in a very narrow, concentrated band, which promotes sharper peaks and better separation from impurities.
-
Workflow: Column Chromatography Strategy for Basic Amines
Caption: Decision workflow for selecting the appropriate chromatography conditions.
Problem 3: I am struggling to perform an effective acid-base extraction; my yield is low or the product doesn't precipitate.
Cause: Several issues can arise during acid-base extraction:
-
Incorrect pH: The pH may not be sufficiently acidic to fully protonate both amino groups into their water-soluble salt form, or not sufficiently basic to recover the neutral free-base.
-
High Water Solubility: The diamine hydrochloride salt may be very soluble in the aqueous layer, but the neutral free-base might also have some residual water solubility, preventing complete precipitation.[4]
-
Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.
Solutions:
-
Ensure Complete Protonation: When extracting into the aqueous phase, use a dilute acid like 1 M HCl and check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). Perform the extraction multiple times (e.g., 3x) to ensure complete transfer.[7]
-
Controlled Neutralization & Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution with stirring until the solution is basic (pH 8-9). Avoid using strong bases like NaOH, as they can sometimes cause degradation of sensitive molecules.
-
Instead of waiting for precipitation, perform a back-extraction . Extract the now-basic aqueous solution with several portions of an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[4] The neutral, free-base form of your product will move back into the organic layer.
-
-
Breaking Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel.
Diagram: Acid-Base Purification Workflow
Caption: Step-by-step workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Preparation: Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Slurry Packing: Pack the column with silica gel in a non-polar solvent (e.g., hexane).
-
Mobile Phase Preparation: Prepare your mobile phase. A common starting point is a gradient of 0% to 10% Methanol in Dichloromethane (DCM). To the methanol stock solution, add 1% triethylamine (Et₃N). For example, to 100 mL of methanol, add 1 mL of Et₃N.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM/MeOH. For best results, perform a dry load as described in the troubleshooting section.
-
Elution: Run the column, starting with a low polarity eluent (e.g., 1-2% MeOH in DCM) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a mobile phase containing Et₃N) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add 25 mL of 1 M HCl, shake gently at first, venting frequently, then more vigorously. Allow the layers to separate and drain the lower aqueous layer into a flask. Repeat this extraction two more times with fresh 25 mL portions of 1 M HCl. Combine all acidic aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add saturated NaHCO₃ solution dropwise with stirring until gas evolution ceases and the pH of the solution is ~8-9 (check with pH paper).
-
Back-Extraction: Transfer the neutralized aqueous solution to a clean separatory funnel. Extract the solution with three 30 mL portions of DCM.
-
Drying and Isolation: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the purified this compound.
Data Summary Table
| Technique | Stationary Phase / Aqueous Phase | Mobile Phase / Organic Phase | Modifier / Reagent | Key Advantage |
| Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | DCM/Methanol Gradient | 0.5-1% Triethylamine | Good for removing closely related, non-basic impurities. |
| Column Chromatography | Alumina (Neutral, Brockmann I) | Ethyl Acetate/Hexane Gradient | None needed | Minimizes tailing and product loss for basic compounds. |
| Acid-Base Extraction | 1 M Hydrochloric Acid (aq) | Ethyl Acetate or DCM | Sat. Sodium Bicarbonate | Excellent for removing neutral or acidic impurities; highly scalable. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Regioselective Indazole N-Alkylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for indazole functionalization. As a Senior Application Scientist, I've designed this comprehensive guide to address a critical challenge in medicinal chemistry and organic synthesis: controlling the regioselectivity of N-alkylation to prevent the formation of the undesired 2H-indazole isomer.
The indazole nucleus is a cornerstone pharmacophore in numerous therapeutic agents. However, its ambident nucleophilic nature, with two reactive nitrogen atoms (N-1 and N-2), frequently leads to mixtures of regioisomers during synthesis. This guide provides in-depth technical insights, troubleshooting FAQs, and validated protocols to empower you to selectively synthesize the desired 1H- or 2H-indazole derivatives with high fidelity.
Understanding the Core Challenge: 1H- vs. 2H-Indazole Isomerism
The fundamental issue arises from the tautomeric nature of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than its 2H-counterpart.[1][2][3][4] This inherent stability difference is a key parameter that can be exploited to control the reaction's outcome. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, complicating purification and reducing the overall yield of the target molecule.[3][5]
The regiochemical outcome is a delicate balance between kinetic and thermodynamic control.[6][7][8][9]
-
Kinetic Control: Under conditions where the reaction is rapid and irreversible (often at lower temperatures), the product that forms fastest is favored. This is often the N-2 isomer, resulting from the attack of the more nucleophilic nitrogen.
-
Thermodynamic Control: At higher temperatures or under conditions that allow for equilibration, the reaction favors the most stable product, which is typically the N-1 isomer.[1][6][7][9]
Below is a workflow diagram illustrating the decision-making process for achieving regioselective indazole alkylation.
Caption: Decision workflow for regioselective N-alkylation of indazoles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during indazole alkylation in a direct question-and-answer format.
Q1: My reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 product?
A1: A poor N-1:N-2 ratio is a classic sign that the reaction conditions are not optimized for thermodynamic control. To favor the more stable N-1 isomer, consider the following adjustments:
-
Choice of Base and Solvent: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a well-established system for promoting N-1 selectivity.[10][11] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering it and directing the alkylating agent to the N-1 position.[3] In contrast, using polar aprotic solvents like dimethylformamide (DMF) with bases like potassium carbonate (K₂CO₃) often leads to poor selectivity.[5]
-
Increase Reaction Temperature and Time: Allowing the reaction to run at a higher temperature for a longer duration can facilitate the equilibration of the initially formed kinetic (N-2) product to the more thermodynamically stable N-1 product.[1][7]
-
Alternative N-1 Selective Method: If standard Sₙ2 conditions fail, a highly selective two-step reductive amination process can be employed. This involves an initial enamine condensation with an aldehyde, which occurs exclusively at the N-1 position, followed by hydrogenation. This method has been shown to produce the N-1 alkylated indazole with no detectable N-2 isomer.[5][12]
Q2: I need to synthesize the 2H-indazole isomer, but my reactions keep favoring the 1H-product. What conditions should I use?
A2: Synthesizing the less stable 2H-isomer requires steering the reaction towards kinetic control or using specific directing strategies.
-
Acid-Catalyzed Alkylation: A highly effective method for selective N-2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate (Cu(OTf)₂).[13][14] This protocol is robust and avoids the formation of N-1 isomers across a wide range of substrates.[13][15]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) often shows a strong preference for N-2 alkylation.[16]
-
Leverage Steric Hindrance: If your indazole scaffold allows, introducing a substituent at the C-7 position can sterically block the N-1 position, thereby directing the alkylating agent to N-2. Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at the C-7 position have been shown to confer excellent N-2 regioselectivity.[1][10][11]
Q3: How do substituents on the indazole ring affect the N-1/N-2 ratio?
A3: Substituents play a profound role through both electronic and steric effects.[1][2]
-
Steric Effects: As mentioned, bulky substituents at the C-7 position will strongly favor N-2 alkylation by physically blocking access to the N-1 nitrogen.[10][11]
-
Electronic Effects: The electronic nature of substituents can be more nuanced.
-
Electron-withdrawing groups (EWGs): EWGs at the C-7 position (e.g., -NO₂, -CO₂Me) have been observed to strongly promote N-2 selectivity.[1][10]
-
C-3 Substituents: Certain substituents at the C-3 position, such as carboxymethyl, tert-butyl, and carboxamide, can lead to excellent N-1 selectivity when using the NaH/THF system.[10][11] This is potentially due to a chelating effect where the sodium cation coordinates between the N-2 nitrogen and an oxygen atom on the substituent, effectively blocking the N-2 position.[3]
-
Q4: My desired isomer is formed, but it's difficult to separate from the other regioisomer. How can I confirm the identity of each isomer?
A4: Isomer characterization is crucial. While column chromatography can be used for separation, spectroscopic methods are required for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is used.
-
For an N-1 substituted indazole , you will NOT observe a correlation between the protons on the alpha-carbon of the N-alkyl group and the C-3 carbon of the indazole ring.
-
For an N-2 substituted indazole , a clear 2-bond or 3-bond correlation will be visible between the protons on the alpha-carbon of the N-alkyl group and the C-3 carbon.[16]
-
Caption: Differentiating N-1 and N-2 isomers using HMBC NMR. (Note: Images are placeholders)
Validated Experimental Protocols
The following protocols are provided as a starting point for achieving high regioselectivity. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Highly N-1 Selective Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N-1 regioselectivity using the well-established NaH/THF system.[10][11]
Materials:
-
Substituted 1H-Indazole
-
Alkylating agent (e.g., primary alkyl bromide or tosylate)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard extraction and purification solvents/reagents
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.1 - 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction to 50 °C or reflux, if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Highly N-2 Selective Alkylation (Catalytic Method)
This protocol utilizes an acid-catalyzed reaction with an alkyl trichloroacetimidate, providing excellent N-2 selectivity.[13][17]
Materials:
-
Substituted 1H-Indazole
-
Alkyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard extraction and purification solvents/reagents
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C. Add TfOH (0.1 - 0.2 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Summary of Influential Factors
The table below summarizes the key variables and their general effect on the regiochemical outcome of indazole N-alkylation.
| Factor | Condition Favoring N-1 (Thermodynamic) | Condition Favoring N-2 (Kinetic) | Rationale |
| Base | NaH, Cs₂CO₃ | Weaker bases (e.g., K₂CO₃) can give mixtures | Strong, non-coordinating counter-ions (Na⁺) can block N-2.[3] |
| Solvent | THF, Dioxane (Less Polar) | DMF, DMSO (Polar Aprotic) | Polar solvents can create solvent-separated ion pairs, reducing selectivity.[1] |
| Temperature | Higher (e.g., 50 °C to reflux) | Lower (e.g., 0 °C to RT) | Higher temperatures allow for equilibration to the more stable N-1 product.[7][9] |
| Substituents | C-3 groups that can chelate (e.g., -CO₂Me) | Bulky or EWG at C-7 (e.g., -NO₂) | Steric hindrance at N-1 or electronic directing effects.[1][10][11] |
| Methodology | Standard Sₙ2 with NaH/THF; Reductive Amination | Acid-catalyzed (TfOH); Mitsunobu Reaction | Specific mechanisms that intrinsically favor one isomer over the other.[5][13][16] |
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. wuxibiology.com [wuxibiology.com]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 1H-Indazole-4,7-diamine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-indazole-4,7-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic aromatic amine, a class of compounds often susceptible to oxidative and photolytic degradation. The presence of two primary amino groups on the benzene ring of the indazole scaffold significantly influences its chemical reactivity and stability. Understanding the potential degradation pathways is critical for developing robust analytical methods, designing stable formulations, and ensuring the integrity of your research data.
This guide is structured to provide a proactive approach to stability issues, moving from frequently asked questions to detailed troubleshooting protocols and experimental designs.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the handling and analysis of this compound solutions.
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your solution is a strong indicator of oxidative degradation. Aromatic amines, particularly diamines, are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This process often leads to the formation of highly colored quinone-imine species and can be the first sign of significant sample degradation. To mitigate this, it is crucial to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Q2: I am observing multiple new peaks in my HPLC chromatogram after storing my sample for a short period. Are these impurities from the synthesis or degradation products?
A2: While impurities from synthesis are possible, the appearance of new peaks upon storage strongly suggests degradation. To differentiate between the two, you should perform a forced degradation study.[2][3] By intentionally exposing your compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate the likely degradation products and compare their retention times with the unknown peaks in your chromatogram. This is a core principle of developing a stability-indicating analytical method.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor. Generally, aromatic amines are more susceptible to oxidation at neutral to alkaline pH. In acidic conditions, the amino groups are protonated, which can offer some protection against oxidation. However, extreme pH conditions (strong acid or strong base) can also promote hydrolysis or other degradation pathways. A systematic study of pH-dependent stability is recommended to determine the optimal pH range for your application.
Q4: What are the primary degradation pathways I should be concerned about?
A4: Based on the chemical structure of this compound, the primary degradation pathways of concern are:
-
Oxidation: This is the most likely degradation route, targeting the electron-rich amino groups. It can lead to the formation of imines, quinone-imines, and potentially polymerization.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative processes.[4]
-
Hydrolysis: While generally less common for aromatic amines than for esters or amides, hydrolysis could occur under harsh acidic or basic conditions, potentially leading to the formation of hydroxylated indazoles.
Q5: What is the best way to prepare and store stock solutions of this compound to minimize degradation?
A5: To ensure the longevity of your stock solutions, we recommend the following:
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent can impact stability, so it's advisable to assess stability in the specific solvent system you intend to use.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C), but ensure the compound remains in solution and does not precipitate.
-
pH Adjustment: If compatible with your experimental design, consider buffering the solution to a slightly acidic pH to enhance stability.
Troubleshooting Guide: Investigating Degradation
This section provides a systematic approach to troubleshooting unexpected degradation of this compound.
Problem: Unexpected peaks in the chromatogram or changes in solution appearance.
Step 1: Verify the Purity of the Starting Material
-
Action: Analyze a freshly prepared solution of your this compound standard using a high-resolution analytical technique like LC-MS.
-
Rationale: This will confirm the initial purity of your compound and provide a baseline chromatogram for comparison.
Step 2: Isolate the Variable
-
Action: Systematically evaluate the potential causes of degradation. Prepare several small-scale solutions and expose each to a single stress factor (e.g., one solution exposed to light, another to air, another to elevated temperature).
-
Rationale: This will help you identify the primary driver of the degradation you are observing.
Step 3: Conduct a Forced Degradation Study
-
Action: Perform a systematic forced degradation study as outlined in the "Experimental Protocols" section below.
-
Rationale: This is the definitive way to identify potential degradation products and develop a stability-indicating method.
Step 4: Optimize Storage and Handling Conditions
-
Action: Based on the results of your investigation, implement the optimized storage and handling procedures described in the FAQs.
-
Rationale: Proactive measures are the most effective way to prevent future degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its degradation pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
- Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
- At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
- Identify the degradation peaks and calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a robust HPLC method capable of separating this compound from its degradation products.
1. Instrumentation:
- HPLC system with a UV or PDA detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
- Start with a gradient elution method to ensure separation of all components.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- A typical starting gradient could be: 5% B to 95% B over 20 minutes.
3. Method Parameters:
- Flow rate: 1.0 mL/min.
- Column temperature: 30°C.
- Injection volume: 10 µL.
- Detection wavelength: Scan for the optimal wavelength using a PDA detector; start with 254 nm and 280 nm.
4. Method Validation:
- Once the method is optimized to show baseline separation between the parent compound and all degradation peaks from the forced degradation study, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Degradation Products |
| Oxidation | Oxygen, Light, Heat, Metal Ions, Alkaline pH | Imines, Quinone-imines, Polymeric Products |
| Photodegradation | UV and Visible Light | Similar to Oxidation Products |
| Hydrolysis | Strong Acidic or Basic Conditions | Hydroxylated Indazoles |
Visualizations
Caption: Troubleshooting workflow for investigating degradation.
Caption: Proposed oxidative degradation pathway.
References
Technical Support Center: Overcoming Low Conversion in Palladium-Catalyzed Indazole Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed indazole coupling reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of functionalized indazoles. As a senior application scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you overcome low conversion and other hurdles in your experiments.
Indazole derivatives are crucial pharmacophores in drug discovery, and palladium-catalyzed cross-coupling reactions are a cornerstone for their synthesis.[1][2] However, these reactions can be sensitive to a variety of factors, often leading to frustratingly low yields. This guide will walk you through a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide: Low to No Product Conversion
Low conversion is one of the most common issues in palladium-catalyzed indazole coupling. The following Q&A format will help you pinpoint the potential cause and implement effective solutions.
Q1: My reaction is showing little to no product formation. Where do I start?
A1: When a reaction fails, it's essential to systematically evaluate each component of the reaction. Start with the most fundamental aspects before moving to more complex variables.
Initial Checks:
-
Reagent Integrity: Verify the purity and dryness of all reagents, including your indazole substrate, coupling partner (e.g., aryl halide, boronic acid), base, and solvent.[3] Moisture and oxygen are common culprits for deactivating palladium catalysts. Ensure solvents are anhydrous and properly degassed.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Confirm that your reaction was set up and maintained under a robust inert atmosphere (e.g., argon or nitrogen). This includes degassing the solvent and ensuring all glassware is dry.
-
Catalyst Activity: The palladium source and ligand are the heart of the reaction.[3] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can halt the catalytic cycle before it even begins.[4] Consider the age and storage conditions of your palladium source and ligand.
Q2: I've confirmed my reagents and setup are sound, but the conversion is still low. What's the next step?
A2: If the basics are covered, the issue likely lies within the specific reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical for success.
Catalyst and Ligand Selection
The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst.[5] For indazole coupling, bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6]
Troubleshooting Steps:
-
Ligand Screening: If your initial ligand choice is not yielding results, screen a panel of ligands. For N-arylation of indazoles (a Buchwald-Hartwig type reaction), ligands like tBuXPhos, DavePhos, and Xantphos have shown success in similar systems.[7][8]
-
Catalyst Loading: While a higher catalyst loading might seem like an easy fix, it can sometimes lead to an increase in side reactions.[9] However, if you suspect catalyst deactivation, a modest increase in loading (e.g., from 1-2 mol% to 5 mol%) can be informative.[10]
-
Precatalyst vs. In Situ Generation: Using a well-defined palladium precatalyst can offer greater reproducibility than generating the active catalyst in situ from a palladium salt and a separate ligand.[4] Precatalysts can lead to a more controlled formation of the active Pd(0) species.[4]
Experimental Protocol: Ligand Screening for Indazole N-Arylation
This protocol provides a general framework for screening different phosphine ligands in a small-scale reaction.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the indazole (1.0 equiv), aryl halide (1.2 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4-8 mol%) in a small amount of anhydrous, degassed solvent.
-
Reaction Setup: Add the catalyst/ligand pre-mixture to the vial containing the substrate and base. Add the remaining anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Seal the vial under an inert atmosphere (argon or nitrogen).
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Analysis: Compare the conversion rates for each ligand to identify the most effective one for your specific substrate combination.
Q3: My reaction is stalling at partial conversion. What could be the cause?
A3: Stalled reactions often point to catalyst deactivation or an issue with one of the reagents being consumed in a side reaction.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation.
-
Solution: Ensure rigorous exclusion of air and moisture. The use of more robust ligands can also help stabilize the catalyst.
-
-
Base-Related Issues: The choice of base is critical and can significantly impact the reaction outcome.
-
Incompatible Base: Strong bases like NaOt-Bu can be incompatible with certain functional groups.[7] Consider a weaker base like K₂CO₃ or Cs₂CO₃.
-
Poor Solubility: The base must have sufficient solubility in the reaction solvent to be effective. K₃PO₄ is often a good choice in toluene or dioxane.
-
-
Substrate-Specific Challenges: Indazoles themselves can act as ligands for the palladium center, potentially inhibiting the catalytic cycle.[11]
-
Solution: Increasing the ligand-to-palladium ratio can sometimes mitigate this issue by favoring the formation of the desired catalytically active species.
-
Q4: I am attempting a C-H arylation of an indazole, and the regioselectivity is poor or the conversion is low. What should I consider?
A4: Direct C-H functionalization of indazoles is a powerful tool but presents unique challenges, particularly concerning the reactivity of the C3 position.[12][13]
Key Considerations for C-H Arylation:
-
Directing Groups: The presence and position of directing groups on the indazole ring can significantly influence the site of C-H activation.[14][15]
-
N-Protecting Groups: Unprotected indazoles can sometimes give no reaction.[13] However, electron-withdrawing protecting groups (e.g., Ac, Boc, Ts) can severely inhibit the reaction.[13] Alkyl protecting groups like benzyl (Bn) or SEM are often more compatible.[13]
-
Solvent Effects: For C-H arylation, the solvent can play a crucial role in both reactivity and selectivity.[12] Toluene, chlorobenzene, and mesitylene have been found to be effective in certain systems.[12]
-
Additives: In some cases, additives like silver salts (e.g., Ag₂CO₃ or AgOCOCF₃) can act as halide scavengers or re-oxidants for the palladium catalyst, improving conversion.[10][16]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in palladium-catalyzed indazole coupling.
Caption: A systematic approach to troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: Can water be used as a solvent for indazole coupling reactions?
A: Yes, in some cases, "on water" conditions have been successfully employed for the direct C3 arylation of 1H-indazoles.[10] These methods can offer environmental benefits. However, the success of aqueous conditions is highly substrate-dependent, and organic solvents like toluene, dioxane, and DMA are more commonly used.[13][17]
Q: What is the typical catalytic cycle for a Buchwald-Hartwig amination of an indazole?
A: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The indazole coordinates to the Pd(II) center, and a base deprotonates the N-H bond.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N-arylated indazole product and regenerating the Pd(0) catalyst.[6]
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
Q: Are there any alternatives to palladium catalysis for indazole functionalization?
A: While palladium catalysis is the most prevalent method, copper-catalyzed N-arylation (Ullmann condensation) can also be effective for certain substrates.[18] Additionally, for some transformations, metal-free approaches are being developed.[14] However, for a broad substrate scope and high efficiency, palladium-based systems remain the state-of-the-art.
Summary of Key Optimization Parameters
| Parameter | Key Considerations | Recommended Starting Points |
| Palladium Source | Precatalyst vs. in situ generation; Pd(0) vs. Pd(II) | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Buchwald precatalyst. |
| Ligand | Steric bulk and electron-donating properties are crucial. | XPhos, SPhos, RuPhos, tBuXPhos, DavePhos, Xantphos. |
| Base | Solubility and compatibility with functional groups. | Cs₂CO₃, K₃PO₄, K₂CO₃, NaOt-Bu (with caution). |
| Solvent | Must be anhydrous and degassed. | Toluene, 1,4-Dioxane, CPME, THF. |
| Temperature | Typically elevated temperatures are required. | 80-120 °C. |
| Additives | Can be beneficial in specific cases (e.g., C-H activation). | Silver salts (e.g., Ag₂CO₃) for some C-H arylations. |
By systematically addressing each of these parameters, researchers can effectively troubleshoot and optimize their palladium-catalyzed indazole coupling reactions, leading to improved conversion and successful synthesis of these valuable compounds.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Peaks in NMR of Indazole Derivatives
Welcome to the technical support center for the analysis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the NMR characterization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows more peaks than expected for my target indazole derivative. What are the likely causes?
This is a very common observation and can stem from several phenomena. The key is to systematically evaluate the potential sources, which range from simple impurities to more complex dynamic processes inherent to the indazole ring system.
Possible Causes & Solutions:
-
Presence of Regioisomers: The alkylation or acylation of an N-H indazole can frequently yield a mixture of N-1 and N-2 substituted products.[1] These regioisomers have distinct NMR spectra, leading to a more complex pattern than anticipated. While the 1H-indazole tautomer is generally the more thermodynamically stable form, reaction conditions can influence the ratio of N-1 to N-2 products.[1][2][3]
-
Troubleshooting: Careful analysis of 2D NMR data, particularly HMBC and NOESY experiments, can definitively distinguish between the N-1 and N-2 isomers. For instance, a NOESY correlation between the N-substituent's protons and the H-7 proton of the indazole core is characteristic of an N-1 isomer.
-
-
Tautomerism: For N-unsubstituted indazoles, two primary tautomers exist: the 1H-indazole and the 2H-indazole.[2][3] In solution, these can be in equilibrium. The position of this equilibrium is sensitive to the solvent, temperature, and the nature of substituents on the ring.[4] This can result in two distinct sets of signals or broadened peaks if the exchange rate is intermediate on the NMR timescale.
-
Troubleshooting: Running the NMR at different temperatures (Variable Temperature NMR) can help resolve this. At lower temperatures, the exchange may slow down, resulting in sharp signals for both tautomers. Conversely, at higher temperatures, the exchange may become rapid, leading to a single, averaged set of sharp signals.
-
-
Residual Solvents and Reagents: This is a frequent and often overlooked source of extra peaks. Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane) can be retained in the final product.[1]
-
Troubleshooting: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents. A comprehensive list of these shifts in various deuterated solvents has been published and serves as an invaluable resource. If a residual solvent is identified, placing the sample under high vacuum, sometimes with gentle heating, can help remove it.
-
-
Unreacted Starting Materials or Byproducts: Incomplete reactions can leave starting materials in your sample.[1] Side reactions can also generate unexpected byproducts.[5] For example, in syntheses involving hydrazines, the formation of hydrazones is a possible side reaction.[1]
-
Troubleshooting: Always run an NMR of your starting materials for comparison. Scrutinize the reaction mechanism for potential side products and predict their expected chemical shifts.
-
-
Self-Aggregation: Indazole derivatives, especially those with an N-H proton, are capable of forming intermolecular hydrogen bonds. This can lead to the formation of dimers or higher-order aggregates in solution, particularly at higher concentrations. These different aggregated species can have slightly different chemical shifts, leading to peak broadening or the appearance of multiple peaks.
-
Troubleshooting: Acquire NMR spectra at different concentrations. If aggregation is occurring, the chemical shifts of the protons involved in hydrogen bonding (like the N-H proton) will be concentration-dependent.
-
Q2: I observe a very broad singlet in the downfield region (>10 ppm) of my ¹H NMR. What is it, and why is it broad?
A broad singlet in this region is almost certainly the N-H proton of the indazole ring.[1] Its broadness and variable chemical shift are due to several factors:
-
Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons in the sample, such as trace amounts of water. This exchange process occurs on a timescale that is often intermediate relative to the NMR experiment, leading to signal broadening.
-
Quadrupole Broadening: The nitrogen atom to which the proton is attached (¹⁴N) has a nuclear quadrupole moment. This can lead to rapid relaxation of the attached proton, resulting in a broader signal.
-
Hydrogen Bonding: As mentioned, the N-H proton readily participates in hydrogen bonding, either with the solvent or with other molecules of the indazole derivative (self-aggregation). This can lead to a variety of microenvironments for the N-H proton, resulting in a broad, averaged signal.
Definitive Identification:
The identity of an N-H proton can be unequivocally confirmed with a D₂O shake experiment .
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The broad singlet corresponding to the N-H proton will disappear or significantly decrease in intensity.[6] This is because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[7][8][9]
Q3: The aromatic region of my spectrum is complex and the peaks are broader than I'd like. How can I simplify or sharpen these signals?
Broad aromatic signals can often be a sign of dynamic processes occurring on the NMR timescale.
Troubleshooting Workflow:
Caption: Workflow for using VT-NMR to diagnose broad signals.
Explanation of the Workflow:
-
Variable Temperature (VT) NMR: This is the most powerful technique for investigating dynamic processes.[10][11][12]
-
Increasing Temperature: If the broadening is due to an intermediate rate of exchange between two or more species (e.g., tautomers, rotamers), increasing the temperature will increase the rate of exchange. At a sufficiently high temperature, the exchange will become fast on the NMR timescale, and the broad peaks will coalesce into a single set of sharp, averaged signals.[13]
-
Decreasing Temperature: Conversely, lowering the temperature will slow down the exchange process. If you can cool the sample enough, you may reach a point where the exchange is slow on the NMR timescale. In this "slow-exchange regime," you will see separate, sharp signals for each of the interconverting species.
-
-
Solvent Selection: Choose a deuterated solvent with a suitable boiling and freezing point range for your desired temperature study (e.g., Toluene-d₈, CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments:
-
To study fast exchange, increase the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
To study slow exchange, decrease the temperature in similar increments.
-
-
Data Analysis: Observe the changes in peak shape and chemical shift as a function of temperature. Look for the coalescence temperature, where two exchanging peaks merge into one.
Q4: How can I use NMR to confirm the formation of N-1 vs. N-2 regioisomers in my reaction?
Distinguishing between N-1 and N-2 substituted indazoles is a classic challenge. While 1D ¹H NMR can offer clues, 2D NMR techniques provide definitive evidence.
Key NMR Signatures:
| Technique | Observation for N-1 Isomer | Observation for N-2 Isomer | Rationale |
| ¹H NMR | H-7 proton is often significantly downfield. | H-3 proton is often significantly downfield. | Anisotropic effect of the pyrazole ring and the substituent.[1] |
| ¹³C NMR | Chemical shifts of C-3a and C-7a are distinct. | Chemical shifts of C-3a and C-7a are distinct. | The position of the substituent alters the electronic environment of the fused ring system.[4] |
| HMBC | Look for a 3-bond correlation (³J) from the protons of the N-substituent to C-7a. | Look for a 3-bond correlation (³J) from the protons of the N-substituent to C-3. | HMBC shows long-range (2-3 bond) C-H correlations. |
| NOESY | A through-space correlation between the protons of the N-substituent and H-7. | A through-space correlation between the protons of the N-substituent and H-3. | NOESY detects protons that are close in space. |
Illustrative Workflow for Isomer Determination:
Caption: Using 2D NMR to assign indazole regioisomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. [PDF] Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo(d)imidazole | Semantic Scholar [semanticscholar.org]
- 11. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Scaling Up 1H-indazole-4,7-diamine Synthesis from Lab to Pilot
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the synthesis of 1H-indazole-4,7-diamine, with a focus on scaling up the process from a laboratory to a pilot plant setting. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe, efficient, and successful scale-up.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-nitro-1H-indazole. The first step involves a nitration reaction to introduce a second nitro group at the 7-position, yielding 4,7-dinitro-1H-indazole. The subsequent and critical step is the reduction of both nitro groups to form the desired this compound. This reduction is often accomplished using sodium dithionite, a versatile and cost-effective reducing agent.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What is the mechanism of the dinitroindazole reduction using sodium dithionite?
The reduction of nitroarenes by sodium dithionite (Na₂S₂O₄) is understood to proceed via a single-electron transfer (SET) mechanism. In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro groups, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the corresponding amines.[1]
Q2: Why is sodium dithionite a preferred reducing agent for this transformation?
Sodium dithionite is favored for several reasons:
-
Chemoselectivity: It can selectively reduce nitro groups in the presence of other reducible functional groups.[1]
-
Mild Reaction Conditions: The reduction can often be carried out under relatively mild temperature and pressure conditions.
-
Cost-Effectiveness: It is an economical reducing agent suitable for large-scale production.[1]
-
Metal-Free Alternative: It avoids the use of heavy metal catalysts like palladium or tin, which can simplify product purification.
Q3: What are the primary safety concerns when handling sodium dithionite, especially at a pilot scale?
Sodium dithionite is a flammable solid that can ignite spontaneously in the presence of moisture and air.[1][2] Key safety precautions include:
-
Handling: Always handle in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon) if possible, and avoid creating dust.[3][4]
-
Storage: Store in a cool, dry place away from water, acids, and oxidizing agents.[4][5] Maintain an air gap between stacks or pallets.[4]
-
Exothermic Decomposition: The reaction with water and its decomposition can be exothermic, posing a significant thermal hazard during scale-up.[1] Adequate cooling capacity and controlled addition of the reagent are crucial.
-
Fire Hazard: In case of fire, use carbon dioxide, dry sand, or large amounts of water.[2][3] Do not use a water jet, as it may spread the fire.[5]
Q4: What are the challenges in selectively reducing two nitro groups on an indazole ring?
Selectively reducing two nitro groups can be challenging. In some cases, partial reduction can occur, leading to the formation of nitro-amino indazole intermediates. The relative positions of the nitro groups can influence their reactivity. For dinitroarenes, the least sterically hindered nitro group is often reduced preferentially.[6][7] Reaction conditions such as temperature, pH, and the stoichiometry of the reducing agent must be carefully controlled to ensure complete reduction of both nitro groups to the desired diamine.
Q5: How can the reaction progress be monitored effectively?
At the lab scale, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the disappearance of the starting material (4,7-dinitro-1H-indazole) and the appearance of the product (this compound). For pilot-scale production, implementing Process Analytical Technology (PAT) is highly recommended.[8][9][10][11] In-situ monitoring with techniques like Raman or mid-IR spectroscopy can provide real-time data on reactant and product concentrations, leading to better process control and ensuring reaction completion.[9]
III. Experimental Protocols
This section provides detailed step-by-step methodologies for the synthesis of this compound at both laboratory and pilot scales.
A. Laboratory Scale Synthesis (Up to 10 g)
Step 1: Synthesis of 4,7-Dinitro-1H-indazole
A detailed procedure for the nitration of 4-nitro-1H-indazole would be required here. While a specific protocol for the 4,7-dinitration was not found in the initial search, a general approach would involve the careful addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to a solution of 4-nitro-1H-indazole at a controlled temperature. The synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline has been reported with a 99% yield.[12]
Step 2: Reduction of 4,7-Dinitro-1H-indazole to this compound
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4,7-dinitro-1H-indazole (10.0 g, 0.048 mol) in a mixture of N,N-dimethylformamide (DMF, 100 mL) and water (50 mL).
-
Preparation of Reducing Agent: In a separate beaker, dissolve sodium dithionite (41.8 g, 0.24 mol) in water (150 mL). A basic pH (8-9) can be maintained by adding sodium bicarbonate, which can improve the stability of the dithionite solution.[13]
-
Reduction Reaction: Cool the suspension of the dinitroindazole to 0-5 °C using an ice bath. Slowly add the sodium dithionite solution dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water (500 mL) and stir for 30 minutes. The product may precipitate. Collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 150 mL).[1]
-
Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or THF/water).[14]
B. Pilot Scale Synthesis (Up to 1 kg)
Scaling up requires careful consideration of heat management, mass transfer, and material handling.
Equipment:
-
A 50 L jacketed glass reactor with a bottom outlet valve, equipped with a variable-speed agitator, a temperature probe, a condenser, and ports for reagent addition and inert gas blanketing.[15]
-
A separate 20 L vessel for preparing the sodium dithionite solution.
-
A diaphragm pump or a pressure-equalizing dropping funnel for controlled addition of the reducing agent.
-
An agitated nutsche filter-dryer (ANFD) for product isolation and drying.[8][10]
Step 1: Synthesis of 4,7-Dinitro-1H-indazole
The nitration step would be performed in the jacketed reactor with precise temperature control to manage the exothermicity of the reaction.
Step 2: Reduction of 4,7-Dinitro-1H-indazole to this compound
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with 4,7-dinitro-1H-indazole (1.0 kg, 4.8 mol) and a mixture of DMF (10 L) and water (5 L).
-
Reagent Preparation: In the separate vessel, prepare a solution of sodium dithionite (4.18 kg, 24.0 mol) in water (15 L). If necessary, adjust the pH with sodium bicarbonate.
-
Controlled Addition: Cool the reactor contents to 0-5 °C using the jacket cooling system. Begin slow, controlled addition of the sodium dithionite solution. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 10 °C. The use of a double-jacket reactor can significantly improve temperature control and safety.[15]
-
Reaction Monitoring with PAT: Utilize an in-situ Raman or mid-IR probe to monitor the reaction progress in real-time. This will allow for precise determination of the reaction endpoint and avoid over- or under-reaction.[9][11]
-
Work-up and Isolation: Upon reaction completion, the product can be isolated directly in the ANFD. Transfer the reaction slurry to the ANFD. The solid product is collected on the filter plate.
-
Washing and Drying: Wash the filter cake with deionized water to remove inorganic salts. The ANFD allows for efficient washing and drying of the product under a contained environment, which is crucial for handling pharmaceutical intermediates.[8][10] The product can be dried under vacuum with gentle agitation to achieve a uniform, dry powder.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient amount of reducing agent. - Decomposition of sodium dithionite. - Poor solubility of the starting material. | - Increase the stoichiometry of sodium dithionite. - Add sodium dithionite portion-wise to maintain its concentration.[16] - Perform the reaction under an inert atmosphere to prevent oxidation of the dithionite.[16] - Consider a biphasic solvent system or a phase-transfer catalyst to improve reactant mixing.[16] |
| Low Product Yield | - Over-reduction or side reactions. - Product degradation under reaction conditions. - Mechanical losses during work-up. | - Optimize reaction time and temperature by closely monitoring with TLC/LC-MS or PAT.[16] - Ensure the work-up procedure is efficient to minimize product loss. Using an ANFD at the pilot scale can significantly reduce handling losses. |
| Formation of a Nitro-Amino Intermediate | - Incomplete reduction of one of the nitro groups. | - Increase the amount of sodium dithionite and/or prolong the reaction time. - Increase the reaction temperature slightly, while carefully monitoring for side product formation. |
| Product is Darkly Colored | - Formation of oxidized impurities. - Residual starting material or intermediates. | - Ensure the reaction is performed under an inert atmosphere. - Purify the crude product by crystallization, possibly with the addition of activated carbon to remove colored impurities. |
| Difficulty in Product Isolation/Filtration | - Fine particle size of the precipitate. - Oily or gummy product. | - Adjust the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to promote the formation of larger crystals. - Ensure the work-up solvent is appropriate to induce clean precipitation. |
| Exothermic Runaway (Pilot Scale) | - Too rapid addition of sodium dithionite. - Inadequate cooling capacity of the reactor. | - Immediately stop the addition of the reducing agent. - Maximize cooling to the reactor jacket. - Have an emergency quenching plan in place. - Re-evaluate the addition rate and cooling capacity before proceeding with the next batch. The design of the pilot plant reactor is crucial for managing exothermic reactions.[17][18][19] |
V. Visualization of the Synthetic Workflow
Chemical Reaction Pathway
Caption: Synthetic route to this compound.
Pilot Scale-Up Workflow
Caption: Workflow for the pilot-scale synthesis.
VI. Data Summary Table
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material (4,7-Dinitro-1H-indazole) | 10.0 g | 1.0 kg | Ensure consistent quality and particle size of the raw material. |
| Sodium Dithionite | 41.8 g | 4.18 kg | Procure from a reliable supplier; be aware of potential for decomposition upon storage. |
| Solvent (DMF/Water) | 150 mL | 15 L | Ensure adequate mixing to handle the increased volume. |
| Reaction Temperature | 0-10 °C | 0-10 °C | Critical for safety and selectivity; requires a robust reactor cooling system. |
| Addition Time | 1-2 hours | 4-8 hours (or as determined by heat flow) | Addition rate must be controlled by the reactor's ability to remove heat. |
| Typical Yield | 70-85% | 75-90% | Higher efficiency in isolation (e.g., with an ANFD) can improve yield at scale. |
VII. References
-
Agilent Technologies. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from --INVALID-LINK--
-
American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Sodium Dithionite Reductions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, December 20). Sodium dithionite - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from --INVALID-LINK--
-
De Dietrich Process Systems. (2019, June 27). Guide to Agitated Nutsche Filter-Dryer. Retrieved from --INVALID-LINK--
-
Integra Chemical Company. (n.d.). sodium dithionite. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from --INVALID-LINK--
-
MDPI. (2022, April 11). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). 1697 - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from --INVALID-LINK--
-
Penta chemicals. (2024, July 25). Sodium dithionite. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Pilot Plant Scale-up Considerations for Solids, Liquid orals, Semi solids and Relevant Documentation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2003, December 8). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Improving Efficiency and Control in Biopharma Manufacturing With Process Analytical Technology. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from --INVALID-LINK--
-
Wessex Chemical Factors. (n.d.). Sodium Dithionite. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sodium dithionite. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. wessexchemicalfactors.co.uk [wessexchemicalfactors.co.uk]
- 5. integraclear.com [integraclear.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. longdom.org [longdom.org]
- 12. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. aidic.it [aidic.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. continuuspharma.com [continuuspharma.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1H-Indazole-4,7-diamine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 1H-indazole-4,7-diamine, a crucial heterocyclic scaffold in medicinal chemistry. In the absence of a directly published spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related indazole derivatives to provide a robust, predictive characterization. We will dissect the expected spectral features, compare them with the parent 1H-indazole, and provide a validated experimental protocol for researchers.
Introduction: The Significance of Indazole Scaffolds and NMR Analysis
Indazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous pharmaceuticals, including kinase inhibitors used in oncology like Axitinib and Niraparib.[1][2] The precise substitution pattern on the indazole ring is critical for biological activity, making unambiguous structural confirmation essential. ¹H NMR spectroscopy is the most powerful and accessible tool for this purpose, providing detailed information about the electronic environment and connectivity of every proton in the molecule.
This compound, with its two electron-donating amino groups on the benzene ring, presents a unique spectral fingerprint. Understanding this fingerprint is vital for confirming its synthesis and for differentiating it from potential isomers.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted based on the well-characterized spectrum of the parent 1H-indazole and the known electronic effects of amino (-NH₂) substituents. The amino groups are strong electron-donating groups (EDGs), which increase the electron density on the aromatic ring, causing significant shielding of the ring protons. This shielding effect results in a characteristic upfield shift (a move to lower ppm values) compared to the unsubstituted analog.
The key protons to be analyzed are:
-
H3: The single proton on the pyrazole ring.
-
H5 and H6: The two protons on the central benzene ring.
-
N1-H: The proton on the nitrogen at position 1.
-
-NH₂: The protons of the two amino groups at positions 4 and 7.
Below is a diagram illustrating the structure and proton assignments for this compound.
Caption: Structure of this compound with proton labels.
Predicted Peak Assignments and Rationale:
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | ~12.0 - 13.0 | Broad Singlet (br s) | N/A | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange.[3] |
| H3 | ~7.9 - 8.1 | Singlet (s) | N/A | This proton is on the electron-deficient pyrazole ring and is typically the most downfield of the C-H protons. It lacks adjacent protons, appearing as a singlet.[3] |
| H6 | ~6.5 - 6.7 | Doublet (d) | J = 7.0 - 8.0 Hz | This proton is significantly shielded by the flanking amino groups at C4 and C7. It will couple with the adjacent H5 proton, resulting in a doublet. |
| H5 | ~6.3 - 6.5 | Doublet (d) | J = 7.0 - 8.0 Hz | This proton is also heavily shielded by the EDGs. It couples with H6, appearing as a doublet with the same coupling constant. |
| NH₂ (x2) | ~4.0 - 5.5 | Broad Singlet (br s) | N/A | Amine protons often appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shift is highly sensitive to solvent, concentration, and temperature. |
Comparative Analysis: this compound vs. 1H-Indazole
To appreciate the profound impact of the 4,7-diamino substitution, we compare its predicted spectrum to the experimental data for unsubstituted 1H-indazole.
| Proton | This compound (Predicted δ, ppm) | 1H-Indazole (Experimental δ, ppm)[3] | Δδ (ppm) & Rationale |
| N1-H | ~12.0 - 13.0 | ~13.1 | ~ -0.1 to -1.1 : Minimal change expected, as this proton's environment is primarily governed by the pyrazole ring itself. |
| H3 | ~7.9 - 8.1 | ~8.10 | ~ 0.0 to -0.2 : Minor upfield shift. While distant, the EDGs on the fused ring slightly increase the overall electron density of the bicyclic system. |
| H4 | - (Substituted) | ~7.78 (d) | N/A : Proton at C4 is replaced by an amino group. |
| H5 | ~6.3 - 6.5 | ~7.13 (t) | ~ -0.6 to -0.8 : Significant upfield shift due to the strong shielding from the adjacent C4-NH₂ group. The multiplicity changes from a triplet to a doublet. |
| H6 | ~6.5 - 6.7 | ~7.36 (t) | ~ -0.7 to -0.9 : Strong upfield shift from the adjacent C7-NH₂ group. The multiplicity changes from a triplet to a doublet. |
| H7 | - (Substituted) | ~7.58 (d) | N/A : Proton at C7 is replaced by an amino group. |
This comparison clearly demonstrates the diagnostic power of ¹H NMR. The dramatic upfield shift and the simplification of the aromatic region from a complex multiplet pattern in 1H-indazole to two distinct doublets in the diamino derivative provide unequivocal evidence of the 4,7-substitution pattern.
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized protocol for acquiring high-quality ¹H NMR data for indazole derivatives. Trustworthiness in analytical data begins with a robust and reproducible methodology.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh approximately 5 mg of the this compound sample directly into a clean, dry vial.
-
Add ~0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice as it dissolves most polar organic compounds and its residual solvent peak (~2.50 ppm) does not typically overlap with key analyte signals.[4] It also helps in observing exchangeable protons like N-H and NH₂.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a standard 90° pulse experiment.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual DMSO peak to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
-
The following diagram illustrates the standard workflow for NMR analysis.
Caption: Standard workflow for NMR sample analysis.
Conclusion
The ¹H NMR characterization of this compound is defined by a distinct set of features, most notably the significant upfield shift of the H5 and H6 protons, which appear as a simple pair of doublets. This contrasts sharply with the spectrum of unsubstituted 1H-indazole. By understanding these predicted spectral characteristics and following a rigorous experimental protocol, researchers can confidently synthesize and verify this and other related indazole derivatives, accelerating the pace of drug discovery and development.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1H-Indazole-4,7-diamine: A Comparative Analysis
Abstract
This guide provides a comprehensive comparison of mass spectrometry (MS) platforms for the analysis of 1H-indazole-4,7-diamine, a pivotal heterocyclic building block in modern drug discovery.[1][2][3] As researchers and drug development professionals, the choice of analytical instrumentation profoundly impacts the quality and efficiency of our workflows, from initial characterization to quantitative bioanalysis. This document moves beyond a simple listing of specifications to explain the causality behind instrumental choices. We will compare high-resolution mass spectrometry (HRMS) using a Quadrupole Time-of-Flight (QTOF) instrument against the targeted quantitative power of a Triple Quadrupole (QqQ) system. Detailed, field-tested protocols are provided, underpinned by an exploration of the analyte's physicochemical properties and its expected behavior under electrospray ionization.
The Analyte: Understanding this compound
Before selecting an analytical method, a thorough understanding of the analyte is paramount. The choices we make in ionization and separation are dictated by the molecule's inherent chemical nature.
Physicochemical Properties
This compound (C₇H₈N₄) is a polar, aromatic heterocyclic compound with a molecular weight of 148.17 g/mol (Monoisotopic Mass: 148.0749 Da).[4] Its structure features two primary amine groups and an indazole core, which contains two nitrogen atoms within the pyrazole ring.[5] These basic nitrogen centers, particularly the exocyclic amines, are readily protonated, making the molecule highly suitable for positive-mode electrospray ionization (ESI).
| Property | Value / Description | Significance for MS Analysis |
| Molecular Formula | C₇H₈N₄ | |
| Monoisotopic Mass | 148.0749 Da | The exact mass used for high-resolution mass determination. |
| Key Functional Groups | Two primary aromatic amines, pyrazole ring | The amine groups are basic sites, readily accepting a proton ([M+H]⁺) in ESI.[6] |
| Predicted pKa | Basic pKa values associated with the amine and pyrazole nitrogens. | Governs the ionization efficiency in ESI. A mobile phase pH at least 2 units below the analyte's pKa is ideal for promoting protonation. |
| Predicted LogP | ~0.9[4] | Indicates moderate polarity, suitable for reversed-phase liquid chromatography. |
Significance in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors used in oncology like Axitinib and Pazopanib.[2][7] this compound serves as a critical intermediate for synthesizing novel therapeutics, particularly those targeting bromodomains, such as BRD4 inhibitors.[8] Accurate characterization and quantification of this molecule and its derivatives are therefore essential for pharmacokinetic (PK), metabolism, and safety studies.
Foundational Principles: Ionization and Mass Analysis
The core of our comparison lies in two distinct mass spectrometry workflows. The choice between them depends entirely on the analytical question being asked: "What is this compound?" versus "How much of this compound is present?"
Workflow Overview
The general workflow involves introducing the sample, dissolved in a suitable solvent, into the mass spectrometer via a liquid chromatography (LC) system. The LC separates the analyte from matrix components before it enters the ion source.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1H-indazole-4,7-diamine
Introduction: The Imperative of Unambiguous Structural Validation
In the landscape of drug discovery and materials science, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1][2] The specific isomeric form and substitution pattern of these molecules are critical determinants of their biological activity and safety profiles. 1H-indazole-4,7-diamine, a key building block, presents a unique validation challenge due to the potential for constitutional isomerism and tautomerism.[3][4]
A flawed structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. This guide provides a comprehensive, multi-technique framework for the rigorous validation of synthesized this compound. We will move beyond simple data collection to explain the causal logic behind each experimental choice, ensuring a self-validating workflow that provides an unimpeachable structural proof. Our primary comparative foil will be the plausible, and often encountered, 2H-indazole tautomer, which can confound simplistic analyses.[2][5]
The Validation Workflow: A Self-Correcting, Multi-Pronged Approach
A robust validation strategy does not rely on a single piece of evidence. Instead, it builds a case through the convergence of data from multiple, orthogonal analytical techniques. Each method interrogates a different aspect of the molecule's structure, and together they create a high-fidelity molecular portrait.
Caption: A comprehensive workflow for structural validation.
The Challenge: Distinguishing 1H vs. 2H Tautomers
The primary challenge in validating the target structure lies in distinguishing the desired, thermodynamically more stable 1H-tautomer from the kinetically favored 2H-tautomer.[2] While they share the same mass, their differing connectivity leads to distinct spectroscopic signatures.
Caption: Target 1H- and potential 2H-tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides an interlocking web of evidence.
Expertise in Action: Why NMR is Decisive
For the indazole system, the chemical environment of the protons and carbons is exquisitely sensitive to which nitrogen atom is protonated. In the 1H-tautomer, the protonated nitrogen (N1) is adjacent to the benzene ring, creating a different electronic distribution compared to the 2H-tautomer, where the protonated nitrogen (N2) is adjacent to the C3 position. This directly impacts the chemical shifts (δ) of the C3-H proton and the protons on the benzene ring, particularly the H5 and H6 protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly observe exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A distortionless enhancement by polarization transfer (DEPT-135) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons (though only CH are expected in the aromatic region here).[7]
-
Data Processing: Process the spectra using appropriate software, referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[8]
Data Interpretation and Comparison
The key to validation is comparing the observed data against the expected patterns for each isomer.
| Signal | Expected Data for this compound | Expected Data for 2H-indazole-4,7-diamine (Comparative) | Rationale for Difference |
| N-H (Indazole) | Broad singlet, δ ~12-13 ppm. | Broad singlet, likely more shielded, δ ~10-11 ppm. | The N1-H is part of a more extensive conjugated system, leading to deshielding. |
| C3-H | Singlet, δ ~8.0-8.2 ppm.[9] | Singlet, significantly more shielded, δ ~7.6-7.8 ppm. | The C3 position in the 2H-tautomer is adjacent to two nitrogens, one of which is an sp³-like amine, causing shielding. |
| NH₂ (Amine) | Two broad singlets, likely in the δ 4.5-6.0 ppm range. | Similar chemical shift range expected. | Less diagnostic for tautomerism but confirms presence of amines. |
| H5, H6 | Two doublets, δ ~6.5-7.0 ppm, with ortho coupling (~8-9 Hz). | The chemical shifts will be different due to the altered electronic effect of the pyrazole ring. The symmetry is broken differently. | The electronic push-pull network is fundamentally different between the two tautomers, altering the shielding of the benzene ring protons. |
| C7a, C3a (Bridgehead) | δ ~140 ppm, ~120 ppm respectively.[7] | Chemical shifts will differ. C3a in the 2H-tautomer would be more shielded. | The carbon adjacent to the protonated nitrogen (C7a for 1H, C3 for 2H) experiences a different electronic environment.[7] |
High-Resolution Mass Spectrometry (HRMS): Confirming the Formula
While NMR establishes connectivity, HRMS provides an exact molecular formula, ruling out unexpected additions or deletions from the synthetic process.
Expertise in Action: Why HRMS is Essential
Standard mass spectrometry can confirm the molecular weight (149.17 g/mol for C₇H₉N₃), but it cannot distinguish between isomers. HRMS, with its high mass accuracy (typically < 5 ppm), provides an unambiguous molecular formula. This is a critical quality control step that validates the elemental composition before investing time in detailed NMR analysis.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Compare the measured mass of the [M+H]⁺ ion to the theoretical calculated mass.
Data Interpretation
-
Target Compound: this compound (C₇H₉N₃)
-
Calculated [M+H]⁺: 150.0875
-
Expected HRMS Result: A measured mass of 150.0875 ± 0.0007 (for 5 ppm accuracy).
-
Alternative Structures: Any deviation from this exact mass would indicate an incorrect elemental composition (e.g., incomplete reduction of a nitro group). The 2H-tautomer will have the identical mass and cannot be distinguished by MS alone.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR provides rapid confirmation of the key functional groups present in the molecule, serving as a quick and valuable check.
Expertise in Action: What FTIR Reveals
For this compound, the most informative regions of the IR spectrum are the N-H stretching and bending frequencies. The presence of both indazole N-H and primary amine N-H stretches provides strong evidence for the overall structure. While it cannot definitively distinguish the 1H and 2H tautomers, the fingerprint region can be compared against a known standard if available.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.
Data Interpretation and Comparison
| Vibrational Mode | Expected Frequency (cm⁻¹) | Interpretation |
| N-H Stretch (Indazole) | Broad, ~3100-3300 | Confirms the presence of the N-H group on the indazole ring. |
| N-H Stretch (Amine) | Two sharp peaks, ~3350-3500 | Characteristic symmetric and asymmetric stretches of a primary amine (-NH₂).[10] |
| C=N, C=C Stretch | ~1580-1650 | Aromatic and heteroaromatic ring stretches. |
| N-H Bend (Amine) | ~1550-1620 | Scissoring vibration of the primary amine. |
| Aromatic C-H Bend | ~750-850 | Out-of-plane bending, indicative of the substitution pattern on the benzene ring. |
Conclusion: A Triad of Proof for Structural Integrity
The structural validation of synthesized this compound is not a mere checklist but a logical process of inquiry. By employing a strategic combination of NMR, HRMS, and FTIR, a scientist can build an unassailable case for the correct structure.
-
HRMS confirms the correct elemental formula (C₇H₉N₃).
-
FTIR validates the presence of the essential functional groups (indazole N-H and primary amines).
-
NMR provides the definitive evidence of atomic connectivity, crucially distinguishing the desired 1H-tautomer from the 2H-isomer through the characteristic chemical shift of the C3-H proton and the overall pattern of the aromatic signals.
Only when the data from all three techniques converge to support the proposed structure can the batch be released with confidence for downstream applications in research and development. For absolute proof, particularly for regulatory filings or the establishment of a reference standard, single-crystal X-ray diffraction would be the final, definitive step.[11][12]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity of 1H-Indazole Amine Analogs
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3] Molecules like Pazopanib and Axitinib, both potent kinase inhibitors, underscore the therapeutic potential of this heterocyclic system.[3]
This guide focuses on a specific, yet crucial, class of these compounds: 1H-indazole amine analogs. While the initial focus is on the 1H-indazole-4,7-diamine scaffold, we will broaden our scope to include various amino-substituted indazoles. This comparative approach allows us to build a more comprehensive Structure-Activity Relationship (SAR) narrative, providing insights that are directly applicable to the design and evaluation of novel 4,7-diamine analogs and their derivatives. We will delve into their primary mechanism of action as kinase inhibitors, compare their biological activities using published data, and provide detailed, field-proven experimental protocols to empower your own research endeavors.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The efficacy of many indazole derivatives stems from their ability to act as ATP-competitive inhibitors of protein kinases.[1][4] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[5] Indazole analogs, by virtue of their structure, can mimic the purine ring of ATP, allowing them to sit within the enzyme's active site. This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cell proliferation and survival.
Comparative Biological Activity of Indazole Amine Analogs
The biological activity of these compounds is typically assessed through a two-tiered approach: initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to measure their effect on cancer cell proliferation and survival.
Biochemical Potency: Direct Kinase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific enzyme. Lower IC₅₀ values indicate greater potency. The following table summarizes the kinase inhibitory activity of several indazole amine analogs from published studies.
| Compound/Analog | Target Kinase(s) | IC₅₀ (nM) | Key Structural Features | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative | PLK4 | 0.1 | 6-aminoindazole core with benzenesulfonamide | [6] |
| Entrectinib (3-aminoindazole derivative) | ALK | 12 | 3-aminoindazole core | [2] |
| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 (a bromodomain, not a kinase) | 60 | 5-amino-4,7-dione scaffold | [7] |
| 1H-indazole-4-carboxamide derivative | FGFR1 | 30.2 | 4-carboxamide linked to a substituted phenyl | [2] |
| 3-ethynyl-1H-indazole derivative | PI3Kα | Low µM | Pyridine group on the ethynyl substituent | [8] |
Scientist's Insight: The data highlights the versatility of the indazole scaffold. Modifications at the 3, 4, 5, and 6 positions all yield potent inhibitors, although their kinase targets can vary significantly. For instance, Entrectinib, a 3-aminoindazole, is a potent ALK inhibitor, while a 6-amino derivative shows high potency against PLK4.[2][6] This underscores the importance of the substitution pattern in directing target specificity.
Cellular Activity: Antiproliferative Effects
While biochemical assays are crucial, a compound's ability to kill cancer cells is the ultimate preclinical test. The following table presents the cellular antiproliferative IC₅₀ values for various indazole analogs against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 6o | K562 (Leukemia) | 5.15 | 3-aminoindazole with piperazine substituent | [9][10][11] |
| Compound 6o | HEK-293 (Normal) | 33.2 | (Shows selectivity for cancer cells) | [9][10][11] |
| Compound 2f | 4T1 (Breast) | 0.23 | 6-bromo-3-styryl-indazole with pyridylpiperazine | [12] |
| Compound 2f | MCF-7 (Breast) | 0.34 | 6-bromo-3-styryl-indazole with pyridylpiperazine | [12] |
| Compound 13j | A549 (Lung) | 0.010 | Indazole with trimethoxyphenyl substituent | [13] |
| Compound 3b | WiDr (Colon) | 27.20 | Curcumin-indazole analog | [14] |
Scientist's Insight: A crucial aspect of drug development is selectivity—the ability to kill cancer cells while sparing normal cells. Compound 6o demonstrates a promising therapeutic window, being over 6 times more potent against K562 leukemia cells than against normal HEK-293 cells.[10][15] This type of comparative data is essential for prioritizing lead candidates for further development.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind each step.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to an increase in luminescent signal.[16]
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[16]
-
Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of each diluted compound concentration. As controls, add 2.5 µL of DMSO for the "no inhibition" (100% activity) wells and a known pan-kinase inhibitor like Staurosporine for the "full inhibition" (0% activity) wells.[16]
-
Enzyme Addition: Add 2.5 µL of the target kinase, diluted in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), to each well. Incubate for 10 minutes at room temperature.
-
Causality: This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.
-
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should ideally be close to its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the unused ATP.[16]
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.[16]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19]
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the indazole analogs. Include wells with media only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as the 100% viability control.
-
Incubation: Incubate the plate for the desired duration, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Only metabolically active, viable cells can reduce the MTT, making this a direct measure of the cell population's health.[19]
-
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of ~570 nm.[20]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for Target Pathway Modulation
Western blotting allows for the detection of specific proteins in a cell lysate.[21] It is invaluable for confirming if a kinase inhibitor is modulating its intended target pathway, often by assessing the phosphorylation status of a downstream protein.[22][23]
Detailed Steps:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. For phosphorylation studies, serum-starve the cells for 12-24 hours to lower basal signaling.[22] Treat the cells with the indazole analog at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a specified time.
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[22] Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-ERK to see inhibition of the MAPK pathway).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[22]
-
Analysis: Analyze the band intensities. To ensure the observed changes are not due to loading errors, the membrane is often "stripped" and re-probed with an antibody for the total (non-phosphorylated) protein or a housekeeping protein like GAPDH as a loading control.[9]
Conclusion and Future Directions
The 1H-indazole amine scaffold is a remarkably fertile ground for the development of potent and selective kinase inhibitors. The comparative data clearly indicates that substitutions at multiple positions around the indazole ring can be tuned to achieve high potency against various cancer-relevant kinases. The key to successful drug discovery in this area lies in a systematic approach: leveraging biochemical assays to guide SAR, using cellular assays to confirm antiproliferative effects and selectivity, and employing mechanistic studies like Western blotting to validate the intended mode of action. As new analogs, including those based on the this compound core, are developed, these robust and validated methodologies will be critical in identifying the next generation of targeted cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 14. japsonline.com [japsonline.com]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Crystallographic Guide to Nitro-1H-Indazole Derivatives: Unraveling the Influence of Isomerism on Molecular Structure and Crystal Packing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitro-1H-Indazoles and the Power of X-ray Crystallography
Nitro-1H-indazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their diverse biological activities, including potent antitumor, antimicrobial, and anti-inflammatory properties, have positioned them as privileged scaffolds in drug discovery. The introduction of a nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic and steric properties of the indazole core, thereby modulating its biological target interactions and physicochemical characteristics.
Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel materials. Single-crystal X-ray crystallography stands as the definitive technique for elucidating the atomic-level structure of crystalline solids. It provides unequivocal information on molecular conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that govern the crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data of various nitro-1H-indazole derivatives, with a focus on how the position of the nitro substituent (4-, 5-, 6-, and 7-position) dictates the supramolecular architecture.
Comparative Crystallographic Analysis of Nitro-1H-Indazole Isomers
The position of the nitro group on the indazole ring significantly impacts the molecule's overall geometry and its interactions with neighboring molecules in the crystal lattice. Below is a comparative summary of key crystallographic parameters for representative nitro-1H-indazole derivatives.
| Parameter | (4-Nitro-1H-indazol-1-yl)methanol | 5-Nitro-1H-indazole Derivative | 1-(6-Nitro-1H-indazol-1-yl)ethanone | 2-Allyl-7-nitro-2H-indazole |
| Formula | C₈H₇N₃O₃ | C₁₇H₁₄N₄O₃ | C₉H₇N₃O₃ | C₁₀H₉N₃O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P-1 |
| a (Å) | 7.935(2) | 12.339(3) | 3.8919(1) | 8.1848(3) |
| b (Å) | 11.229(3) | 12.015(3) | 20.4831(6) | 8.3253(4) |
| c (Å) | 9.778(3) | 11.109(3) | 11.2580(4) | 16.3194(6) |
| β (°) / α, γ (°) | 108.85(3) | 115.11(3) | 92.757(1) | α=84.168, β=85.653, γ=60.843 |
| Volume (ų) | 824.2(4) | 1488.9(6) | 896.43(5) | 965.64(7) |
| Dihedral Angle (Indazole/NO₂) (°) | 1.75 | 6.50(6) | 5.3(1) | 2.7(2) and 2.2(2) |
| Key Intermolecular Interactions | O-H···N hydrogen bonds | C-H···O hydrogen bonds, π-π stacking | C-H···O and C-H···N hydrogen bonds, π-π stacking | C-H···O and C-H···N hydrogen bonds, π-π stacking |
| Reference | [1] | [2] | [3] | [4] |
The Influence of Nitro Group Position on Crystal Packing: A Deeper Dive
The subtle shift in the nitro group's position around the indazole ring leads to distinct differences in the types and patterns of intermolecular interactions, which in turn dictate the overall crystal packing.
4-Nitro-1H-Indazole Derivatives:
In the crystal structure of (4-nitro-1H-indazol-1-yl)methanol, the molecules form dimers through intermolecular O-H···N hydrogen bonds[1]. The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of approximately 1.75°[1]. This planarity facilitates close packing.
5-Nitro-1H-Indazole Derivatives:
For a 5-nitro-1H-indazole derivative, the indazole unit is essentially planar, and the nitro group is slightly twisted out of this plane[2]. The crystal packing is characterized by oblique stacks formed by π-π stacking interactions between the indazole unit and adjacent phenyl rings. These stacks are further linked into pairs via C-H···O hydrogen bonds[2]. Hirshfeld surface analysis reveals that H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions are the most significant contributors to the crystal packing[2].
6-Nitro-1H-Indazole Derivatives:
In 1-(6-nitro-1H-indazol-1-yl)ethanone, the indazole moiety is also planar, with the acetyl substituent's mean plane twisted by a small angle[3]. The crystal structure features layers parallel to the (102) plane formed by weak C-H···O and C-H···N hydrogen bonds. These layers are interconnected through π-stacking interactions, creating a three-dimensional network[3].
7-Nitro-1H-Indazole Derivatives:
The crystal structure of 2-allyl-7-nitro-2H-indazole is notable for having two independent molecules in the asymmetric unit, which are linked by a C-H···N hydrogen bond[4]. The indazole ring system is nearly coplanar with the nitro group. The overall crystal packing is a three-dimensional network stabilized by C-H···O hydrogen bonds and π-π interactions between centrosymmetrically related indazole rings[4].
Experimental Protocols: A Guide to Crystallization and X-ray Diffraction
The successful growth of high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocols provide a generalized yet detailed methodology for the crystallization and subsequent X-ray diffraction analysis of nitro-1H-indazole derivatives, based on established practices.
Part 1: Crystallization of Nitro-1H-Indazole Derivatives
The choice of solvent and crystallization technique is critical and often requires screening of various conditions.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent, filtered to remove any particulate matter, and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature or below.
Solvent Selection:
The ideal solvent is one in which the compound is moderately soluble. Solvents and solvent systems commonly used for nitro-1H-indazole derivatives include:
-
Ethanol
-
Methanol
-
Acetone
-
Chloroform
-
Hexane/Ethyl acetate mixtures
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Dissolution: Dissolve the purified nitro-1H-indazole derivative in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration: While hot, filter the solution through a pre-warmed funnel with a small cotton or glass wool plug into a clean crystallization dish or vial to remove any insoluble impurities.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor for crystal growth over several hours to days. Once suitable crystals have formed, they can be carefully harvested.
Part 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.
Step-by-Step Data Collection and Processing Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.
Conclusion: From Molecular Structure to Functional Insights
The crystallographic comparison of nitro-1H-indazole derivatives clearly demonstrates that the seemingly minor change in the position of the nitro group has profound consequences for the supramolecular assembly in the solid state. These differences in crystal packing, driven by a delicate balance of hydrogen bonding, π-π stacking, and other weak interactions, can influence key physicochemical properties such as solubility, stability, and bioavailability, which are critical in the context of drug development. Furthermore, a detailed understanding of the intermolecular interactions provides a roadmap for crystal engineering, enabling the design of new crystalline forms with desired properties. This guide underscores the indispensable role of X-ray crystallography in providing the foundational structural knowledge necessary to advance the application of nitro-1H-indazole derivatives in both medicine and materials science.
References
A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3][4][5] However, the high degree of similarity among kinase active sites presents a significant challenge, often leading to off-target activities.[6][7] This guide provides an in-depth comparison of the cross-reactivity profiles of several key indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and selectivity.
This report focuses on a selection of well-characterized indazole-containing compounds to illustrate the landscape of kinase selectivity. While these compounds share a common structural motif, their substitution patterns lead to distinct inhibitory profiles across the human kinome.[1][8] Understanding these nuances is critical for predicting both therapeutic efficacy and potential toxicities.
The Imperative of Selectivity Profiling
The development of a successful kinase inhibitor hinges on a delicate balance between potent on-target activity and minimal off-target effects. A lack of selectivity can lead to unforeseen toxicities, while in some cases, a multi-targeted profile—a concept known as polypharmacology—can be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[6][9] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a foundational component of drug discovery, guiding lead optimization and providing a rationale for observed physiological effects.[10]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. The following sections describe two orthogonal, industry-standard methodologies: broad-panel biochemical screening and cell-based target engagement assays.
Biochemical Profiling: Kinome-Wide Scanning
Large-scale biochemical screens are the workhorse for establishing an inhibitor's selectivity profile. These assays measure the direct interaction of a compound with a large panel of purified kinases.
The Principle: The most common high-throughput method is the competition binding assay, which quantifies the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[11][12] The strength of this interaction is typically reported as a dissociation constant (Kd) or as the percentage of inhibition at a fixed compound concentration. Platforms like KINOMEscan® offer panels of over 480 kinases, providing a comprehensive view of selectivity across the kinome.[11][13]
Experimental Protocol: Luminescent Kinase Assay (Generic)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a lower signal indicates higher kinase activity and thus, less inhibition.[1][14]
-
Compound Preparation: Prepare a stock solution of the indazole-based compound in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well assay plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the recombinant human kinase and its specific substrate in kinase reaction buffer. Add 10 µL of this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure the measured IC50 approximates the Ki.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to terminate the reaction and detect the remaining ATP.
-
Signal Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds its intended target in a complex cellular environment is a critical validation step.[15] CETSA® is a powerful biophysical method that directly measures target engagement in intact cells and tissues, without requiring any modification to the compound or the protein.[16][17][18][19]
The Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA® experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction is analyzed to determine the amount of target protein that remains unfolded. An effective inhibitor will result in a greater amount of soluble protein at higher temperatures compared to the vehicle-treated control, indicating a "thermal shift".[19][20]
Experimental Protocol: CETSA® with Western Blot Readout
-
Cell Culture and Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat the cells with the indazole inhibitor or vehicle (DMSO) at a desired concentration and incubate under normal culture conditions for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase. Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity of the soluble target protein against the temperature for both vehicle- and drug-treated samples to generate "melting curves." A shift in the curve to the right for the drug-treated sample indicates target engagement and stabilization.
Comparative Cross-Reactivity Profiles of Indazole-Based Inhibitors
The selectivity of indazole-based compounds can vary dramatically, from highly specific to multi-targeted. The following tables summarize the in vitro inhibitory profiles of three exemplary compounds—UNC2025, BMS-777607, and R428 (Bemcentinib)—against a panel of kinases, offering a quantitative comparison of their potency and selectivity.[1]
Table 1: Primary Targets and General Profile of Selected Indazole Inhibitors
| Compound | Primary Target(s) | General Selectivity Profile |
| UNC2025 | MER, FLT3 | A potent dual inhibitor of MER and FLT3, also showing significant activity against AXL.[21] |
| BMS-777607 | MET, AXL, RON | A multi-targeted inhibitor of the MET, AXL, and RON receptor tyrosine kinases. |
| R428 (Bemcentinib) | AXL | A highly selective inhibitor of AXL, with significantly less activity against other kinases.[22] |
Table 2: Comparative Kinase Inhibition (IC50 nM)
| Kinase Target | UNC2025 | BMS-777607 | R428 (Bemcentinib) |
| AXL | 1.6 | 1.1 | 0.4 |
| MER | <1 | 4.8 | 7.7 |
| TYRO3 | 4 | 2.5 | 42 |
| MET | >1000 | 1.5 | >1000 |
| FLT3 | <1 | 105 | 180 |
| VEGFR2 | 350 | 20 | >1000 |
| RON | >1000 | 2.5 | >1000 |
Data compiled from publicly available sources and presented for comparative purposes. Bold values indicate primary targets.
Analysis of Selectivity
-
R428 (Bemcentinib) emerges as a highly selective AXL inhibitor. Its potency against AXL is sub-nanomolar, while its activity against the closely related TAM family members MER and TYRO3 is significantly lower, demonstrating a clear selectivity window.[22] This makes it an excellent tool compound for studying AXL-specific biology.
-
UNC2025 is a potent dual inhibitor of MER and FLT3, both with IC50 values below 1 nM.[21] It also potently inhibits AXL, making it a pan-TAM and FLT3 inhibitor. Its lack of activity against MET and RON showcases a distinct selectivity profile compared to BMS-777607.
-
BMS-777607 is a classic example of a multi-targeted inhibitor, potently inhibiting MET, AXL, and RON.[1] This polypharmacology could be therapeutically advantageous in cancers where these pathways are co-activated or involved in resistance mechanisms. However, its broader activity profile, including moderate inhibition of VEGFR2, also increases the potential for off-target effects.
Conclusion and Future Perspectives
The indazole scaffold is a versatile and privileged structure in the development of kinase inhibitors.[2][3][5] As demonstrated by R428, UNC2025, and BMS-777607, subtle modifications to this core can dramatically alter the resulting selectivity profile, yielding compounds that range from highly specific probes to multi-targeted therapeutic candidates.
The choice between pursuing a selective versus a multi-targeted inhibitor is context-dependent. Highly selective inhibitors are invaluable as research tools for dissecting the roles of individual kinases in disease pathways. Conversely, the polypharmacology of multi-targeted inhibitors may offer a more robust clinical response, especially against the adaptive resistance mechanisms common in oncology.
A thorough understanding of an inhibitor's cross-reactivity, gained through systematic biochemical screening and validated by cellular target engagement assays, is non-negotiable. This knowledge allows for a rational interpretation of biological data, anticipation of potential toxicities, and ultimately, the design of safer and more effective medicines. The continued exploration of the indazole scaffold, guided by these principles of selectivity assessment, will undoubtedly lead to the discovery of novel and impactful kinase inhibitors in the future.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity Evaluation of 1H-Indazole-4,7-diamine
Introduction: The Indazole Scaffold and the Imperative of Early Cytotoxicity Profiling
The indazole heterocyclic system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including FDA-approved protein kinase inhibitors like Axitinib and Pazopanib.[1] These compounds have demonstrated significant efficacy in oncology, highlighting the potential of the indazole scaffold for developing novel anti-cancer drugs.[2][3] The subject of this guide, 1H-indazole-4,7-diamine, is a member of this promising chemical class. As with any novel chemical entity destined for therapeutic consideration, a rigorous and early assessment of its cytotoxic potential is not merely a regulatory formality but a critical step in the drug discovery pipeline.[4][5]
This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of this compound's cytotoxicity. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to generate robust, reproducible, and meaningful data. Our approach is comparative, positioning the test compound against both a known cytotoxic agent and a structurally related indazole derivative to provide essential context for its activity profile. We will detail a multi-assay strategy designed to elucidate not just if a compound is toxic, but how it induces cell death, a crucial distinction for mechanistic understanding and future development.
Part 1: Strategic Experimental Design
A robust cytotoxicity assessment relies on a multi-faceted approach. No single assay can provide a complete picture of a compound's interaction with a cell. By integrating assays that measure different cellular processes—metabolic activity, membrane integrity, and apoptosis—we can build a comprehensive and validated cytotoxicity profile.
The Rationale for a Multi-Assay Approach
-
Metabolic Viability (MTT Assay): This colorimetric assay is a workhorse for initial screening. It measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the color is proportional to the number of metabolically active, viable cells.[5] It provides a rapid, high-throughput assessment of a compound's effect on overall cell health and proliferation.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] Elevated extracellular LDH is a hallmark of necrosis or late-stage apoptosis. This assay is critical for distinguishing between cytostatic effects (inhibition of growth) and cytotoxic effects (outright cell killing).
-
Mechanism of Cell Death (Annexin V/PI Staining): To understand the pathway of cell death, we employ flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[7] Propidium Iodide is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[7] This dual-staining method allows for the precise quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8][9]
Selection of Cell Lines and Comparator Compounds
The choice of cell lines and controls is paramount for interpreting the data correctly.
-
Cell Lines: We recommend a dual-cell line approach:
-
Cancer Cell Line: A relevant cancer cell line (e.g., K562, human chronic myeloid leukemia) is used to assess anti-proliferative potential. Many indazole derivatives have shown activity against this line.[10][11]
-
Normal Cell Line: A non-cancerous cell line (e.g., HEK-293, human embryonic kidney) is used to determine the compound's selectivity.[11][12] A high therapeutic index (high toxicity to cancer cells, low toxicity to normal cells) is a desirable characteristic for a drug candidate.
-
-
Comparator Compounds (Controls):
-
Vehicle Control: The solvent used to dissolve the test compound (typically DMSO) is tested at the same concentration to ensure it has no inherent toxicity.[13]
-
Positive Control: A well-characterized cytotoxic drug, such as Doxorubicin , is used as a benchmark for potent cytotoxicity.[14]
-
Structural Analogue: Comparing this compound to another indazole derivative with known activity, for instance, N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 9f from a known study) , provides valuable structure-activity relationship (SAR) insights.[15]
-
Caption: Overall experimental workflow for the in vitro cytotoxicity evaluation.
Part 2: Detailed Experimental Protocols
The following protocols are standardized methodologies designed for reproducibility. Always maintain aseptic techniques when working with cell cultures.
Protocol 1: MTT Assay for Metabolic Viability
This protocol is based on standard methods for assessing cell viability via metabolic activity.[16][17][18]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[13]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in culture medium. A common starting range is 0.1 µM to 100 µM.[13]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, protected from light.[17]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[4]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantitatively measures LDH released from damaged cells.[19]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is often efficient to run MTT and LDH assays in parallel from the same initial cell plating.
-
-
Assay Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: A separate set of untreated cells treated with 10 µL of a lysis buffer (provided in most commercial kits) 45 minutes before the end of incubation.[20]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[20]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[20]
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[8]
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the compounds (typically concentrations around the IC50 value determined from the MTT/LDH assays) for the chosen duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution to maintain membrane integrity.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.[9]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
Collect data for at least 10,000 events per sample.
-
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Part 3: Data Analysis and Interpretation
Calculating IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[4] This is a key metric of a compound's potency. It is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Example Data Presentation
To illustrate how data should be presented, the following tables show hypothetical results for our test compounds.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | K562 (Cancer) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | 12.5 ± 1.1 | 45.2 ± 3.5 | 3.6 |
| Related Indazole | 14.3 ± 4.4[15] | >100[15] | >7.0 |
| Doxorubicin | 0.8 ± 0.2 | 2.1 ± 0.4 | 2.6 |
| DMSO (Vehicle) | >100 | >100 | N/A |
| ¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable. |
Table 2: Mechanism of Cell Death in K562 Cells (24h Treatment at IC₅₀ Concentration)
| Compound | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.7 |
| This compound | 48.5 ± 4.1 | 35.2 ± 3.3 | 16.3 ± 2.1 |
| Doxorubicin | 45.3 ± 3.8 | 39.8 ± 4.0 | 14.9 ± 1.9 |
Interpreting the Results
-
From Table 1: The hypothetical data suggest that this compound exhibits moderate cytotoxicity against the K562 cancer cell line, comparable to the related indazole. Its selectivity index of 3.6 indicates it is over 3 times more toxic to cancer cells than normal cells, a promising result. Doxorubicin, the positive control, is much more potent but less selective in this example.
-
From Table 2: The Annexin V/PI data indicate that this compound induces cell death primarily through apoptosis, as shown by the significant increase in the early apoptotic population. This is a common and often preferred mechanism of action for anti-cancer agents.[3] The combined results from the LDH assay (data not shown, but would be calculated from absorbance values) would corroborate this; an apoptotic mechanism would typically result in a lower LDH release compared to a purely necrotic one.
Conclusion
This guide outlines a robust, multi-assay strategy for the comprehensive in vitro evaluation of this compound cytotoxicity. By employing assays that probe metabolic activity, membrane integrity, and the specific mechanism of cell death, researchers can build a detailed and reliable profile of the compound's biological activity. Comparing the results to a positive control and a structural analogue provides crucial context for potency and structure-activity relationships, while the inclusion of a normal cell line allows for the determination of a selectivity index. This systematic approach ensures that the data generated is not only accurate but also highly informative, providing a solid foundation for subsequent stages of drug development.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indazole Regioisomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing as two primary regioisomers: 1H-indazole and 2H-indazole.[1][2] These isomers, arising from tautomerism or as products of N-substitution reactions, often possess distinct physicochemical and pharmacological properties, making their unambiguous differentiation essential.[1][3]
Synthetic routes frequently yield mixtures of N-1 and N-2 substituted isomers, with the 1H-isomer generally being the thermodynamically more stable form.[4][5] This guide provides a comprehensive comparison of the spectroscopic signatures of 1H- and 2H-indazoles, grounded in experimental data and established methodologies, to empower researchers in making definitive structural assignments.
The Foundation: Tautomerism and Electronic Structure
Indazole's dual reactivity, resembling both pyridine and pyrrole, is rooted in its annular tautomerism.[4] The 1H-tautomer features a benzenoid structure, which is energetically more favorable and thus predominates in most conditions.[4][5] The 2H-tautomer possesses a quinonoid-like structure, a key difference that profoundly influences the electronic environment of the molecule and, consequently, its spectroscopic output.[4]
Caption: Annular tautomerism of the indazole core.
Nuclear Magnetic Resonance (NMR): The Definitive Tool
NMR spectroscopy is the most powerful and widely used technique for assigning the substitution pattern of indazole regioisomers.[4] The distinct electronic landscapes of the 1H- and 2H-forms give rise to characteristic and predictable differences in ¹H, ¹³C, and ¹⁵N NMR spectra.[6]
¹H NMR Spectroscopy
The proton NMR spectrum provides several immediate clues. For unsubstituted or N-1 substituted indazoles, the acidic N-H proton is a key indicator.
-
N-H Proton: Unsubstituted 1H-indazoles display a characteristic broad singlet for the N-H proton at a highly deshielded chemical shift, typically around 13.0-13.4 ppm (in DMSO-d₆ or CDCl₃).[1][7] This signal is absent in N-2 substituted isomers.
-
H-3 Proton: The H-3 proton is significantly more deshielded in the 2H-isomer (~8.4 ppm) compared to the 1H-isomer (~8.1 ppm).[1] This is a reliable diagnostic marker, attributable to the quinonoid nature of the 2H-scaffold.
-
H-7 Proton: Conversely, the H-7 proton often appears at a higher frequency (more deshielded) in N-2 isomers due to the anisotropic effect of the N-1 lone pair.[4]
| Proton | 1H-Indazole (Representative δ, ppm) | 2H-Indazole (Representative δ, ppm) | Key Differentiating Feature |
| N-H | ~13.4 (broad s)[1] | - | Presence of a highly deshielded N-H signal is characteristic of the 1H-tautomer. |
| H-3 | ~8.10 (s)[1] | ~8.4 (s)[1] | H-3 is consistently more deshielded in the 2H-isomer. |
| H-7 | ~7.78 (d) | ~7.85 (d) | H-7 is typically more deshielded in the 2H-isomer.[4] |
| H-4 | ~7.55 (d)[1] | ~7.7 (d)[1] | Aromatic protons show distinct, though sometimes minor, shifts. |
¹³C NMR Spectroscopy
While ¹H NMR provides initial evidence, ¹³C NMR, especially when coupled with 2D techniques, offers confirmatory data. The chemical shifts of the carbon atoms within the pyrazole ring are particularly sensitive to the substitution pattern.
| Carbon | 1H-Indazole (Representative δ, ppm) | 2H-Indazole (Representative δ, ppm) | Key Differentiating Feature |
| C-3 | ~134.5 | ~125.0 | Significant upfield shift for C-3 in the 2H-isomer. |
| C-7a | ~140.0 | ~148.0 | C-7a (bridgehead carbon) is more deshielded in the 2H-isomer. |
| C-3a | ~121.0 | ~122.0 | Minor differences observed for other carbons. |
¹⁵N NMR Spectroscopy
For laboratories equipped with ¹⁵N NMR capabilities, this technique offers the most unambiguous distinction. The difference in shielding between the nitrogen environments in the two isomers is substantial.[8]
-
1H-Indazole: Shows two signals corresponding to a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2).
-
2H-Indazole: Both nitrogens are in a "pyridine-like" environment, resulting in significantly different chemical shifts.
The chemical shift difference between the nitrogens in isomeric structures can be greater than 20 ppm, providing a definitive diagnostic tool.[8]
Causality in Experimental Choice: The Power of 2D HMBC
While 1D spectra are highly informative, their interpretation can be ambiguous with complex substitution patterns. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the self-validating system for this problem. It reveals 2- and 3-bond correlations between protons and carbons, allowing for definitive assignment of N-alkylation sites.[9]
-
For N-1 Substituted Isomers: A crucial correlation is observed between the protons on the carbon directly attached to N-1 (e.g., the N-CH₂) and the C-7a bridgehead carbon.[9][10]
-
For N-2 Substituted Isomers: The key correlation exists between the protons on the carbon attached to N-2 and the C-3 carbon.[9][10]
This clear-cut difference in long-range coupling pathways provides irrefutable evidence of the substitution site.
Caption: Diagnostic ³JCH correlations in HMBC spectra.
Corroborating Techniques: IR, UV-Vis, and MS
While NMR is the primary tool, other spectroscopic methods provide valuable supporting data.
Infrared (IR) Spectroscopy
For the parent tautomers, IR is highly effective. The 1H-indazole isomer is characterized by a broad N-H stretching band, typically observed between 3000-3300 cm⁻¹. This feature is absent in N-2 substituted derivatives, making it a quick diagnostic check.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The difference in conjugation between the benzenoid (1H) and quinonoid (2H) systems results in distinct electronic absorption profiles. The 2H-tautomer generally absorbs light more strongly and at longer wavelengths (a bathochromic shift) compared to the 1H-tautomer.[11][12] This can be useful for quantitative analysis of isomeric mixtures or for guiding photochemical experiments where selective excitation is desired.[11]
Mass Spectrometry (MS)
As regioisomers, 1H- and 2H-indazoles will have identical molecular weights and thus the same molecular ion peak (M⁺). While fragmentation patterns can sometimes differ, they are often very similar and may not be sufficient for unambiguous differentiation on their own.[4] MS is primarily used to confirm the molecular weight and elemental composition (via HRMS), complementing the structural data from NMR.[13][14]
| Technique | 1H-Indazole Signature | 2H-Indazole Signature |
| IR | Broad N-H stretch (~3150 cm⁻¹) | Absence of N-H stretch |
| UV-Vis | Shorter λmax | Longer λmax, stronger absorption[11][12] |
| MS | Identical M⁺ to isomer | Identical M⁺ to isomer |
Experimental Protocols
Adherence to standardized protocols is critical for reproducible and reliable data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a high-resolution spectrometer (≥300 MHz).[1] Acquire a standard 1D spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[1]
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay (typically set for J = 8-10 Hz) to observe the key ³JCH correlations.
-
Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[1]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance value below 1.5 AU.
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer.[1] Record the spectrum over a range of 200-400 nm, using a matched cuvette containing the pure solvent as a reference.
Decision-Making Workflow
When faced with an unknown indazole derivative, a logical workflow ensures an efficient and accurate structural assignment.
Caption: Logical workflow for indazole regioisomer differentiation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment | MDPI [mdpi.com]
- 14. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to Indazole Synthesis: A Head-to-Head Comparison of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from the antiemetic granisetron to the potent kinase inhibitor axitinib.[1][2] The strategic construction of this bicyclic heterocycle is, therefore, a critical endeavor in the synthesis of novel pharmaceutical candidates. This guide offers an in-depth, objective comparison of prominent indazole synthesis methodologies, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations that govern the choice of one route over another. We will dissect classical methods alongside modern catalytic and cycloaddition strategies, providing supporting experimental data, detailed protocols, and mechanistic insights to empower you in your synthetic planning.
At a Glance: Performance Comparison of Indazole Synthetic Routes
The selection of an optimal synthetic pathway is a multifactorial decision, balancing yield, substrate compatibility, operational simplicity, and scalability. The following table provides a high-level comparison of the key methods discussed in this guide.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobsen Synthesis | Moderate to Good (40-85%) | Tolerant of various substituents on the o-toluidine precursor.[3][4] | Utilizes simple, readily available starting materials; a well-established classical method.[4][5] | Can require harsh acidic conditions and the use of nitrosating agents; yields can be variable.[4] |
| Davis-Beirut Reaction | Good (60-90%) | Broad range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[6][7] | Metal-free, employs inexpensive starting materials, versatile for synthesizing 2H-indazoles and indazolones.[8] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require careful optimization of reaction conditions (e.g., water content).[6][7] |
| [3+2] Cycloaddition of Sydnones and Arynes | Good to Excellent (often >80%) | Broad tolerance for various functional groups on both sydnone and aryne precursors.[9][10] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[9][10] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[6] |
| Rh(III)-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%) | Broad scope for both azobenzene and aldehyde coupling partners, good functional group tolerance.[11][12] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives.[11][12] | Requires a precious metal catalyst; the azo directing group is incorporated into the final product.[11][12] |
The Classical Approach: Jacobsen Indazole Synthesis
The Jacobsen synthesis, a long-standing method, relies on the diazotization of an N-acyl-o-toluidine followed by an intramolecular cyclization.[4][5] This method's endurance is a testament to its use of simple and inexpensive starting materials.
Mechanistic Rationale
The reaction is initiated by the in-situ acetylation of o-toluidine, followed by nitrosation of the resulting N-acetyl-o-toluidine. The N-nitroso intermediate then rearranges and cyclizes, driven by the formation of the stable aromatic indazole ring. Mechanistic studies have indicated this to be an intramolecular azo coupling where an initial acyl shift is the rate-determining step.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. arches.union.edu [arches.union.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-indazole-4,7-diamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1H-indazole-4,7-diamine, a compound of interest in the synthesis of Covalent Organic Framework (COF) Linkers[1]. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, this protocol is built upon a foundation of chemical first principles and data from structurally analogous compounds, including 1H-indazol-4-amine, 1H-Indazol-7-amine, and the parent 1H-indazole[2][3][4]. This "worst-case" approach ensures a robust margin of safety.
Immediate Safety Briefing & Hazard Assessment
This compound is an aromatic amine, a class of compounds that often presents significant health hazards. Based on data from close structural analogs, a comprehensive hazard profile can be inferred. The primary risks associated with this compound, particularly in its powdered form, involve irritation to the skin, eyes, and respiratory system[2][4][5].
The causality behind this is rooted in the chemical reactivity of the amine functional groups and the fine, particulate nature of the solid. Powders can easily become airborne, leading to inhalation, while direct contact can cause localized irritation[6]. Therefore, the core safety directive is to prevent all direct contact and inhalation through a multi-layered approach combining engineering controls and meticulous use of Personal Protective Equipment (PPE).
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Finding from Analogous Compounds | Rationale & Implication |
| Skin Irritation | Causes skin irritation (Category 2)[2][4][5]. | The amine groups can be irritating upon contact. Requires mandatory glove use and a lab coat to prevent skin exposure. |
| Eye Irritation | Causes serious eye irritation (Category 2/2A)[2][4][5][7]. | Direct contact with powder or aerosols can cause significant eye damage. Chemical splash goggles are essential. |
| Respiratory Irritation | May cause respiratory irritation[2][5][7]. | Fine powders are easily aerosolized during handling, posing an inhalation risk. All handling of solids must occur within a certified chemical fume hood. |
| Acute Oral Toxicity | Harmful if swallowed[4]. | Ingestion must be prevented through strict personal hygiene practices; no eating, drinking, or applying cosmetics in the lab[8]. |
Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a static checklist but a dynamic response to the specific task being performed. The primary engineering control for handling this compound powder is a certified chemical fume hood, which must be confirmed to be in proper working order before any work begins[8].
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: PPE Selection Workflow for this compound.
Table 2: Required PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (Weighing, Transferring) | Chemical splash goggles AND a face shield[9]. | Double-layered nitrile gloves. Inspect outer glove before use[7][8]. | Fully buttoned laboratory coat. Consider a chemical-resistant apron. | Mandatory: Certified Chemical Fume Hood. |
| Handling in Solution (Reactions, Analysis) | Chemical splash goggles. | Single pair of nitrile gloves. Change immediately if contact is suspected[7]. | Fully buttoned laboratory coat. | Mandatory: Certified Chemical Fume Hood. |
Step-by-Step PPE Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Procedural Flow for Donning and Doffing PPE.
Operational Handling & Engineering Controls
Effective protection is a synthesis of proper PPE and safe laboratory practices.
A. Designated Work Area:
-
Demarcate: Clearly label a specific area within the chemical fume hood for handling this compound[6].
-
Protect Surfaces: Cover the work surface with absorbent, plastic-backed bench paper to contain spills and simplify cleanup[6][10].
B. Handling the Solid Powder:
-
Weighing: If possible, use an enclosed balance or a balance located inside the fume hood[6]. If you must weigh outside the hood, tare a sealed container, add the powder inside the hood, and then re-seal the container before moving it back to the balance[11].
-
Transfers: Use a spatula to transfer small amounts of powder rather than pouring from the bottle, which can generate dust[6]. Keep containers closed whenever not in immediate use[6].
C. Decontamination:
-
Surfaces: After work is complete, wipe down the designated area using a wet cleaning method with an appropriate solvent (e.g., 70% ethanol or as determined by solubility)[6][11]. Do not dry sweep, as this can aerosolize residual powder[11].
-
Equipment: Decontaminate spatulas and other reusable equipment before removing them from the fume hood.
Emergency Response & Disposal
Accidents require immediate and correct action. All handling of this compound requires knowledge of the location and operation of emergency showers and eyewash stations.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[3][5].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[3][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Disposal Plan
Improper disposal poses a risk to both personnel and the environment.
-
Waste Segregation: Treat all materials that have come into contact with this compound as hazardous waste[12][13]. This includes:
-
Excess or unwanted solid chemical.
-
Contaminated gloves, bench paper, and other disposable labware[13].
-
-
Containment: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container[12][13]. The label must include the full chemical name: "Hazardous Waste: this compound".
-
Storage and Pickup: Keep the sealed waste container in a designated satellite accumulation area. Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup and disposal, which will likely involve high-temperature incineration by a licensed contractor[13].
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that scientific progress and personal safety advance in unison.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
